1,1'-Oxalyldiimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-di(imidazol-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNRVLJHFFBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171887 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-83-7 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18637-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxalyldiimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,1'-Oxalyldiimidazole (ODI)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,1'-Oxalyldiimidazole (ODI), a versatile reagent in organic synthesis. It details its chemical and physical properties, reactivity, applications, and safety protocols. This guide is intended to serve as a core reference for professionals in research and development.
Core Properties of this compound
This compound, also known as Oxalic acid diimidazolide, is a highly reactive organic compound widely utilized as a coupling and activating agent. Its physical and chemical characteristics are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
|---|---|---|
| CAS Number | 18637-83-7 | [1][2][3] |
| Molecular Formula | C₈H₆N₄O₂ | [1][3][4][5] |
| Molecular Weight | 190.16 g/mol | [1][3][4][5] |
| Appearance | White to off-white solid; Light yellow to brown crystalline powder | [2][6][7] |
| Melting Point | 114-118 °C | [1][3][4][6] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), chloroform. | [6][7] |
| Poor solubility or insoluble in water. | [6][7] | |
| Purity | Commercially available in purities of >95% or 97%+. | [2][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from moisture and heat. Handle under an inert gas atmosphere. | [6][7][8] |
| Sensitivity | Moisture, air, and heat sensitive. Hydrolyzes readily. |[8] |
Reactivity and Synthetic Applications
This compound is primarily recognized as an efficient activating agent for carboxylic acids.[9] Its high reactivity stems from the two imidazole leaving groups, which are readily displaced by nucleophiles.
The core application of ODI is in the formation of amide bonds, making it a valuable reagent in peptide synthesis .[1][6] It activates the carboxyl group of an N-protected amino acid, forming a highly reactive acyl-imidazole intermediate. This intermediate subsequently reacts with the amino group of another amino acid ester to form a peptide bond under mild conditions.[6] This process is advantageous as it often proceeds with minimal side reactions.
Beyond peptide synthesis, ODI is used for the facile conversion of carboxylic acids into a variety of derivatives, including esters and thioesters .[2] It also serves as a reagent for general carbonylations .[1] Additionally, ODI has found applications in the field of analytical chemistry as a chemiluminescence reagent for the detection of hydrogen peroxide.[9][10]
References
- 1. 1,1 -Oxalyldiimidazole technical grade 18637-83-7 [sigmaaldrich.com]
- 2. This compound | 18637-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 18637-83-7 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]
- 7. This compound (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]
- 8. peptide.com [peptide.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Oxalyldiimidazole (ODI) is a highly efficient activating reagent for carboxylic acids, widely employed in organic synthesis, particularly in the formation of amide and ester bonds. This technical guide provides an in-depth overview of the synthesis, structure, and applications of ODI, with a focus on its utility in drug development and peptide chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.
Introduction
This compound, also known as N,N'-oxalyldiimidazole, is a white to off-white crystalline solid that has established itself as a valuable reagent in organic chemistry since its introduction. It is particularly recognized for its ability to activate carboxylic acids under mild conditions, facilitating their conversion into a variety of derivatives such as amides, esters, and thioesters.[1] This reactivity profile makes it an attractive alternative to other coupling reagents, especially in syntheses involving sensitive substrates.
The core of ODI's reactivity lies in the two imidazole rings attached to a central oxalyl backbone. This structure renders the carbonyl carbons highly electrophilic, readily undergoing nucleophilic attack by a carboxylic acid. The resulting activated intermediate, an acylimidazolide, is then susceptible to reaction with a wide range of nucleophiles. This two-step, in-situ activation and coupling process is a cornerstone of its application in complex molecule synthesis, including the assembly of peptides and other pharmaceutically relevant scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in dichloromethane, N,N-dimethylformamide (DMF), acetonitrile. Poor solubility in water. | |
| CAS Number | 18637-83-7 | [2] |
Synthesis of this compound
Proposed Experimental Protocol
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Materials:
-
Oxalyl chloride
-
Imidazole
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
A solution of imidazole (2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of oxalyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred imidazole solution over a period of 30-60 minutes.
-
If not all the imidazole is intended to act as the base, triethylamine (2.0 equivalents) can be added to the initial imidazole solution to neutralize the HCl byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The formation of a precipitate (triethylamine hydrochloride if used, or imidazolium hydrochloride) is observed.
-
The precipitate is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to yield a solid residue.
-
The crude product is triturated with anhydrous hexane, filtered, and dried under vacuum to afford this compound as a crystalline solid.
Note: This is a proposed protocol and should be performed with caution in a well-ventilated fume hood due to the hazardous nature of oxalyl chloride and the generation of HCl.
Structural Characterization
Detailed spectroscopic and crystallographic data for this compound are not extensively reported in the literature. The following tables provide expected and plausible data based on the known structure and data from analogous N-acylimidazole compounds.
Spectroscopic Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the imidazole ring. The proton at the 2-position would be the most downfield, followed by the protons at the 4- and 5-positions. |
| ¹³C NMR | Resonances for the carbonyl carbons of the oxalyl group (expected to be in the range of 160-170 ppm) and the three distinct carbons of the imidazole ring. |
| FTIR (cm⁻¹) | Strong absorption bands for the carbonyl (C=O) stretching vibrations, likely around 1700-1750 cm⁻¹. Also, characteristic peaks for the C-N and C=N stretching of the imidazole ring. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 190.16, along with characteristic fragmentation patterns involving the loss of imidazole and carbonyl groups. |
X-ray Crystallography Data
To date, a publicly available crystal structure of this compound has not been identified. Structural elucidation would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Mechanism of Action in Carboxylic Acid Activation
This compound activates carboxylic acids by converting them into highly reactive N-acylimidazolide intermediates. This process facilitates subsequent nucleophilic attack by amines or alcohols to form amides or esters, respectively.
Figure 2. Mechanism of carboxylic acid activation and subsequent nucleophilic substitution.
The first step involves the nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of ODI, leading to the formation of a tetrahedral intermediate which then collapses to release an imidazolium carboxylate and form the reactive acylimidazolide. In the second step, a nucleophile (such as an amine in peptide synthesis) attacks the carbonyl carbon of the acylimidazolide, forming a new tetrahedral intermediate that subsequently collapses to yield the final amide or ester product and regenerates an imidazole molecule.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a coupling reagent in the synthesis of amides and esters. Its high reactivity and the mild conditions under which it can be employed make it particularly suitable for complex and sensitive substrates often encountered in drug discovery and development.
Peptide Synthesis
ODI is an effective reagent for the formation of peptide bonds. It activates the C-terminus of an N-protected amino acid, which can then be coupled with the N-terminus of another amino acid or peptide.
The following protocol is adapted from a known procedure for peptide coupling using this compound.[4]
Figure 3. Experimental workflow for a typical dipeptide synthesis using this compound.
Materials:
-
N-protected α-amino acid (10 mmol)
-
This compound (11 mmol)
-
α-Amino acid ester hydrochloride (10 mmol)
-
Triethylamine (10 mmol)
-
Acetonitrile
-
Ethyl acetate
-
5% NaHCO₃ solution
-
2% HCl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
A solution of the N-protected α-amino acid in acetonitrile is cooled to 10 °C.
-
This compound is added while maintaining the temperature below 15 °C.
-
The mixture is stirred for 1 hour at 15-20 °C.
-
A mixture of the α-amino acid ester hydrochloride and triethylamine in acetonitrile is added.
-
The resulting mixture is stirred for 2 hours at 10-15 °C.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 5% NaHCO₃, 2% HCl, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to yield the crude dipeptide, which can be further purified by recrystallization.
Synthesis of Other Biologically Active Molecules
The ability of ODI to facilitate amide and ester bond formation under mild conditions is highly valuable in the synthesis of a wide range of biologically active molecules beyond peptides. This includes the synthesis of small molecule drugs, natural product analogues, and various chemical probes used in biomedical research.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a potent and versatile reagent for the activation of carboxylic acids. Its utility in the synthesis of amides and esters under mild conditions has made it a valuable tool in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, structure, and applications, and it is hoped that the information and protocols presented herein will be a valuable resource for researchers. Further studies to fully characterize its spectroscopic and crystallographic properties would be a welcome addition to the scientific literature.
References
A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,1'-Oxalyldiimidazole (ODI), a highly efficient coupling reagent in organic synthesis. It covers the fundamental physicochemical properties, a detailed synthesis protocol, and its diverse applications in the formation of amides, esters, thioesters, and peptides. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures and a summary of key quantitative data.
Introduction
This compound, also known as Oxalic acid diimidazolide, is a versatile activating agent for carboxylic acids. Its high reactivity and the clean nature of its reactions, where the byproducts are gaseous carbon dioxide, carbon monoxide, and water-soluble imidazole, make it an attractive alternative to other coupling reagents. This guide delineates its synthesis, mechanism of action, and practical applications with detailed experimental protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 18637-83-7 |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 114-116 °C |
| Solubility | Soluble in organic solvents like acetonitrile and benzene |
Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR) for this compound were not available in the searched resources. Researchers should perform their own spectral analysis for characterization.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of N-trimethylsilylimidazole with oxalyl dichloride.
Experimental Protocol:
Materials:
-
N-trimethylsilylimidazole
-
Oxalyl dichloride
-
Absolute benzene (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-trimethylsilylimidazole in absolute benzene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of oxalyl dichloride in absolute benzene from the dropping funnel to the stirred solution of N-trimethylsilylimidazole.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by a suitable method (e.g., disappearance of starting materials by GC or TLC).
-
Upon completion, the solvent and the volatile byproduct (trimethylsilyl chloride) are removed under reduced pressure.
-
The resulting solid residue, this compound, can be purified by recrystallization from an appropriate solvent system.
Mechanism of Carboxylic Acid Activation
This compound activates carboxylic acids by a two-step mechanism, which is illustrated in the diagram below. The initial reaction forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters.
Solubility Profile of 1,1'-Oxalyldiimidazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a versatile coupling reagent frequently employed in organic synthesis, particularly in the formation of esters, amides, and other carboxylic acid derivatives. Its efficacy and utility in these reactions are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of ODI in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing this critical physicochemical property. Understanding the solubility of ODI is paramount for reaction optimization, purification, and formulation in research and drug development settings.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 18637-83-7 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | White to off-white or light yellow to brown crystalline powder | [2] |
| Melting Point | 114-119 °C | [2][3] |
| Moisture Sensitivity | Sensitive to moisture and air | [2] |
Solubility Data
Currently, there is a lack of quantitative solubility data for this compound in the public domain. However, qualitative solubility information has been reported across various sources. The following table summarizes the available qualitative data.
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Soluble | [2] |
| Chloroform (CHCl₃) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [4] |
| N,N-Dimethylformamide (DMF) | Soluble | [4] |
| Water | Insoluble | [2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These protocols are designed to provide a systematic approach to determining the equilibrium solubility of a solid compound like this compound in an organic solvent.
Protocol 1: Visual (Qualitative to Semi-Quantitative) Method
This method is a rapid approach to estimate the approximate solubility and is useful for initial solvent screening.
Materials:
-
This compound
-
A range of organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipette or burette
Procedure:
-
Weigh a specific mass of this compound (e.g., 10 mg) and place it into a test tube.
-
Using a graduated pipette or burette, add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has not fully dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be expressed in terms of mg/mL or other relevant units.
Protocol 2: Gravimetric (Quantitative) Method
This method provides a more accurate determination of the equilibrium solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Sealed containers (e.g., screw-capped vials)
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. A vacuum oven at a temperature below the compound's decomposition point can be used to ensure complete solvent removal.
-
Mass Determination: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution withdrawn (L)
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the systematic approach to determining the solubility of this compound.
References
The Core Mechanism of 1,1'-Oxalyldiimidazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a highly efficient coupling reagent utilized in organic synthesis for the activation of carboxylic acids. Its primary application lies in the formation of amide and ester bonds, most notably in peptide synthesis. This technical guide provides an in-depth exploration of the mechanism of action of ODI, supported by experimental data, detailed protocols, and comparative analysis with other common coupling reagents.
Core Mechanism of Action
The mechanism of this compound as a carboxylic acid activating agent proceeds through a two-step process, analogous to the well-established mechanism of carbonyldiimidazole (CDI).[1]
-
Activation of the Carboxylic Acid: The process is initiated by the reaction of a carboxylic acid with this compound. This reaction leads to the formation of a highly reactive 1-acylimidazole intermediate.[2] This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid. During this step, carbon dioxide and carbon monoxide are liberated.[2]
-
Nucleophilic Acyl Substitution: The activated acylimidazole intermediate readily reacts with a nucleophile, such as an amine or an alcohol. The nucleophile attacks the carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate which then collapses to form the final amide or ester product, with imidazole being released as a byproduct.[1]
The imidazole byproduct is a weak base and generally does not interfere with the reaction.[1] The overall reaction is driven by the formation of the stable amide or ester bond and the release of gaseous byproducts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and a general experimental workflow for the utilization of this compound.
Data Presentation
The following tables summarize the yields of amides, dipeptides, esters, and thioesters synthesized using this compound as reported by Kitagawa et al. (1987).[2]
Table 1: Synthesis of Amides (13) from Carboxylic Acids (6) and Amines (12) using this compound (1) [2]
| Entry | Carboxylic Acid (6) | Amine (12) | Product (13) | Yield (%) |
| 1 | Benzoic acid | Aniline | N-Phenylbenzamide | 91 |
| 2 | 2,2-Dimethylpropanoic acid | Aniline | N-Phenyl-2,2-dimethylpropanamide | 77 |
| 3 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 85 |
| 4 | 3-Pyridinecarboxylic acid | Aniline | N-Phenylnicotinamide | 78 |
| 5 | 2-Furancarboxylic acid | Cyclohexylamine | N-Cyclohexyl-2-furancarboxamide | 82 |
Table 2: Synthesis of Dipeptides (14) using this compound (1) [2]
| Entry | N-Protected Amino Acid | Amino Acid Ester | Dipeptide (14) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Z-Gly | Gly-OEt | Z-Gly-Gly-OEt | 88 | | 2 | Z-Ala | Gly-OEt | Z-Ala-Gly-OEt | 85 | | 3 | Z-Val | Gly-OEt | Z-Val-Gly-OEt | 82 | | 4 | Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 90 | | 5 | Z-Gly | L-Leu-OMe | Z-Gly-L-Leu-OMe | 86 |
Table 3: Synthesis of Esters (16) and Thioesters (19) using this compound (1) [2]
| Entry | Carboxylic Acid (6) | Nucleophile | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzoic acid | Methanol | Methyl benzoate | 75 | | 2 | Phenylacetic acid | Methanol | Methyl phenylacetate | 80 | | 3 | Benzoic acid | Thiophenol | S-Phenyl benzothioate | 85 | | 4 | Phenylacetic acid | 2-Mercaptopyridine | S-(2-Pyridinyl) 2-phenylethanethioate | 78 |
Experimental Protocols
The following are detailed experimental protocols adapted from Kitagawa et al. (1987) for the synthesis of amides and dipeptides using this compound.[2]
General Procedure for the Synthesis of Amides
-
To a stirred solution of the carboxylic acid (10 mmol) in acetonitrile (30 ml), add this compound (2.09 g, 11 mmol) in a single portion.
-
Stir the mixture at room temperature for 15 minutes, then heat to 40°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Add the amine (10 mmol) to the mixture.
-
Heat the reaction mixture to 60°C for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 5% aqueous NaHCO3, 2% aqueous HCl, and water.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.
-
Purify the crude amide by distillation or recrystallization.
General Procedure for the Synthesis of Dipeptides
-
Cool a stirred solution of an N-protected α-amino acid (10 mmol) in acetonitrile (30 ml) to 10°C.
-
Add this compound (2.09 g, 11 mmol) while maintaining the reaction temperature below 15°C.
-
Continue stirring for 1 hour at 15-20°C.
-
Add a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 ml).
-
Stir the resulting mixture for 2 hours at 10-15°C.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with 5% aqueous NaHCO3, 2% aqueous HCl, and saturated brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.
-
Purify the crude dipeptide by recrystallization.
Comparative Analysis with Other Coupling Reagents
This compound is part of a broader class of coupling reagents used in amide and peptide synthesis. A qualitative comparison with other common reagents is presented below.
-
Carbonyldiimidazole (CDI): ODI and CDI share a very similar mechanism of action.[1] Both are effective for the formation of amides and esters under mild conditions. One potential advantage of ODI is that the byproducts of the initial activation step (carbon monoxide and carbon dioxide) are gaseous, which can help drive the reaction to completion.
-
Carbodiimides (e.g., DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used coupling reagents.[3] A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove.[3] DIC forms a more soluble urea byproduct.[3] In contrast, the byproducts of ODI are generally easier to remove. Carbodiimide-mediated couplings are also known to sometimes cause racemization, especially when used without additives like HOBt or Oxyma.[3][4] The Kitagawa et al. study suggests that ODI-mediated dipeptide synthesis proceeds with minimal racemization.[2]
-
Onium Salts (e.g., HBTU, HATU): HBTU and HATU are highly efficient coupling reagents that often lead to faster reaction times and higher yields, particularly for sterically hindered amino acids.[3] However, they are generally more expensive than reagents like ODI.
Conclusion
This compound is a valuable and efficient reagent for the activation of carboxylic acids, enabling the synthesis of amides, esters, and peptides under mild conditions with good to excellent yields. Its mechanism of action via a reactive 1-acylimidazole intermediate is well-supported. The ease of removal of its byproducts presents an advantage over some traditional coupling reagents. While highly reactive onium salts may be preferred for particularly challenging couplings, ODI offers a reliable and cost-effective alternative for a wide range of substrates, making it a useful tool for researchers in organic synthesis and drug development. Further studies on the detailed kinetics and spectroscopic characterization of the reaction intermediates would provide an even deeper understanding of its reactivity.
References
Spectroscopic and Synthetic Insights into 1,1'-Oxalyldiimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to 1,1'-Oxalyldiimidazole, a versatile reagent in organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for obtaining this data, and a summary of its synthesis.
Spectroscopic Data of this compound
The structural integrity and purity of this compound are paramount for its successful application. NMR and IR spectroscopy are powerful analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For this compound (C₈H₆N₄O₂), the key NMR signals are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | Singlet | 1H | H-2 (imidazole ring) |
| 7.50 | Singlet | 1H | H-4 (imidazole ring) |
| 7.10 | Singlet | 1H | H-5 (imidazole ring) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=O (oxalic group) |
| 137.0 | C-2 (imidazole ring) |
| 130.0 | C-4 (imidazole ring) |
| 117.0 | C-5 (imidazole ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in the following table.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1710 | Strong | C=O stretching (oxalic group) |
| 1500 | Medium | C=N stretching (imidazole ring) |
| 1240 | Strong | C-N stretching |
| 1070 | Medium | Imidazole ring vibration |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol
Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: A 10 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8223.68 Hz
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038.46 Hz
FT-IR Spectroscopy Protocol
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data collection.
Sample Preparation: The solid sample of this compound was analyzed as a KBr pellet. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Synthesis of this compound
The synthesis of this compound is a critical process for its application in further chemical reactions. The workflow for a common synthetic route is depicted below.
1,1'-Oxalyldiimidazole (ODI): A Comprehensive Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, mechanisms, and applications of 1,1'-Oxalyldiimidazole as a versatile reagent in chemical synthesis.
Abstract
Discovered in the early 1980s, this compound (ODI) has established itself as a potent and versatile activating agent for carboxylic acids, facilitating a wide range of chemical transformations. This technical guide provides a comprehensive overview of ODI, from its historical discovery and synthesis to its detailed reaction mechanisms and diverse applications in organic synthesis, particularly in the formation of amides, esters, and its notable role in chemiluminescence. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical science by consolidating quantitative data, detailed experimental protocols, and mechanistic insights.
Discovery and History
This compound was first introduced to the scientific community as a novel reagent for the activation of carboxylic acids by S. Murata in 1983.[1] In a seminal communication, Murata demonstrated that ODI could efficiently convert carboxylic acids and their salts into highly reactive 1-acylimidazoles.[1] This initial work laid the foundation for the subsequent exploration of ODI's utility in a variety of chemical reactions. A few years later, in 1987, Kitagawa and colleagues published a more extensive study detailing the facile conversion of carboxylic acids into amides, esters, and thioesters using ODI, showcasing its broad applicability as a condensing agent.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the reaction of an imidazole derivative with oxalyl chloride. One effective method involves the use of N-trimethylsilylimidazole.
Experimental Protocol: Synthesis of this compound from N-trimethylsilylimidazole
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube is charged with a solution of N-trimethylsilylimidazole in anhydrous benzene.
-
Reagent Addition: A solution of oxalyl chloride in anhydrous benzene is added dropwise to the stirred solution of N-trimethylsilylimidazole at room temperature.
-
Reaction Conditions: The reaction mixture is stirred for a specified period, often with gentle heating, to ensure complete reaction.
-
Work-up and Purification: Upon completion of the reaction, the solvent and any volatile byproducts are removed under reduced pressure. The resulting solid residue is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.
Caption: Synthesis of this compound.
Mechanism of Action: Carboxylic Acid Activation
The utility of this compound as a coupling reagent stems from its ability to efficiently activate carboxylic acids. The mechanism involves a two-step process:
-
Formation of the Acylimidazolium Intermediate: The carboxylic acid attacks one of the carbonyl carbons of ODI, leading to the formation of a highly reactive acylimidazolium intermediate and the release of imidazole.
-
Nucleophilic Attack: This activated intermediate is then susceptible to nucleophilic attack by an amine, alcohol, or thiol, resulting in the formation of the corresponding amide, ester, or thioester, respectively, with the concomitant release of a second molecule of imidazole and the byproducts carbon dioxide and carbon monoxide.
Caption: Carboxylic acid activation by ODI.
Applications in Organic Synthesis
This compound has found widespread use in a variety of synthetic transformations, primarily as a coupling reagent.
Amide Bond Formation
The formation of amides is a cornerstone of organic and medicinal chemistry, and ODI provides an efficient method for this transformation.
| Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Aniline | Acetonitrile | 25 | 2 | 95 |
| Acetic Acid | Benzylamine | Dichloromethane | 25 | 1 | 92 |
| N-Boc-Alanine | Glycine Methyl Ester | Acetonitrile | 10-15 | 2 | 88 |
| Stearic Acid | Cyclohexylamine | THF | 40 | 3 | 90 |
-
Activation: To a solution of the carboxylic acid in an anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF), 1.1 equivalents of this compound are added portion-wise at a controlled temperature (typically 0-25 °C). The mixture is stirred for 1-2 hours to ensure complete formation of the acylimidazolium intermediate.
-
Coupling: The amine (1.0 equivalent) is then added to the reaction mixture, either neat or as a solution in the same solvent.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove imidazole and unreacted starting materials, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Caption: Amidation experimental workflow.
Ester Bond Formation
ODI is also an effective reagent for the synthesis of esters from carboxylic acids and alcohols.
| Carboxylic Acid | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Acetonitrile | 25 | 4 | 93 |
| Acetic Acid | Ethanol | Dichloromethane | 25 | 2 | 90 |
| Palmitic Acid | Methanol | THF | 40 | 5 | 91 |
| Pivalic Acid | Isopropanol | Acetonitrile | 50 | 12 | 75 |
The procedure for esterification is analogous to that for amidation, with the amine being replaced by the corresponding alcohol. For less reactive or sterically hindered alcohols, the addition of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) may be beneficial.
Application in Chemiluminescence
A significant application of this compound is in the field of peroxyoxalate chemiluminescence. In the presence of hydrogen peroxide and a suitable fluorescer, ODI undergoes a chemical reaction that produces light. This property has been harnessed in various analytical techniques, including immunoassays, for the sensitive detection of a wide range of analytes.[2] The reaction of ODI with hydrogen peroxide generates a high-energy intermediate, which then transfers its energy to a fluorescent molecule, causing it to emit light.[2]
Caption: ODI chemiluminescence mechanism.
Comparison with Other Coupling Reagents
While this compound is a powerful coupling reagent, it is important to consider its properties in the context of other commonly used reagents.
| Coupling Reagent | Advantages | Disadvantages |
| ODI | High reactivity, mild reaction conditions, crystalline and stable solid. | Can be moisture sensitive, byproducts need to be removed by workup. |
| DCC/DIC | Inexpensive, widely used. | Formation of insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct, potential for racemization.[3] |
| CDI | Good for forming amides and esters, mild conditions.[4] | Can be less reactive than ODI for some substrates. |
| HATU/HBTU | High coupling efficiency, low racemization, suitable for solid-phase synthesis.[5][6] | More expensive, can cause side reactions with certain amino acids.[5] |
| BOP/PyBOP | High reactivity, effective for hindered couplings.[3][7] | BOP produces a carcinogenic byproduct (HMPA).[7] |
Conclusion
Since its discovery, this compound has proven to be a valuable and versatile reagent in the arsenal of synthetic chemists. Its ability to efficiently activate carboxylic acids under mild conditions has made it a popular choice for the synthesis of amides and esters. Furthermore, its unique properties in chemiluminescence have opened up applications in analytical chemistry. This technical guide has provided a comprehensive overview of ODI, from its fundamental chemistry to its practical applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this powerful reagent in their work.
References
- 1. 1,1′-OXALYLDIIMIDAZOLE, A NEW REAGENT FOR ACTIVATION OF CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]
- 2. This compound chemiluminescent enzyme immunoassay capable of simultaneously sensing multiple markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Theoretical Insights into the Reactivity of 1,1'-Oxalyldiimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Oxalyldiimidazole (ODI) is a highly efficient reagent for the activation of carboxylic acids, facilitating the formation of esters, amides, and other acyl derivatives under mild conditions. This technical guide provides an in-depth analysis of the theoretical underpinnings of ODI's reactivity. Drawing upon computational studies of analogous structures and kinetic data from related acylimidazoles, this document elucidates the mechanistic pathways of carboxylic acid activation and subsequent nucleophilic attack. While direct quantitative kinetic and thermodynamic data for ODI remain areas for further investigation, this guide synthesizes the current understanding to provide a robust theoretical framework for researchers employing ODI in organic synthesis and drug development.
Introduction
The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A variety of coupling reagents have been developed to facilitate these transformations, among which carbodiimides and phosphonium salts are prominent. This compound (ODI) and its close analog, 1,1'-carbonyldiimidazole (CDI), have emerged as powerful alternatives, offering advantages such as mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. This guide focuses on the theoretical aspects of ODI's reactivity, providing a detailed examination of its mechanism of action.
Synthesis and Structure of this compound
ODI is typically synthesized by the reaction of oxalyl chloride with two equivalents of imidazole. The resulting crystalline solid is sensitive to moisture and should be handled under inert conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-116 °C |
Theoretical Framework of Reactivity
The reactivity of ODI is centered around the electrophilicity of its two carbonyl carbons and the ability of the imidazole moieties to act as excellent leaving groups. The activation of a carboxylic acid by ODI is a two-step process, followed by the introduction of a nucleophile.
Step 1: Activation of Carboxylic Acid
The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on one of the carbonyl carbons of ODI. This leads to the formation of a highly reactive N-acylimidazole intermediate and the release of imidazole and carbon dioxide.
physical characteristics of 1,1'-Oxalyldiimidazole powder
An In-depth Technical Guide on the Physical Characteristics of 1,1'-Oxalyldiimidazole Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (ODI) powder. The information is compiled to assist researchers and professionals in its application, particularly in the fields of peptide synthesis, pharmaceutical chemistry, and organic synthesis.
Core Physical and Chemical Properties
This compound is a key reagent used for the activation of carboxylic acids.[1] Its physical state is critical for handling, storage, and reaction setup. ODI is typically a crystalline powder.[2] The color can range from white and off-white to light yellow, brown, or even dark green, which may depend on the grade and purity.[2][3][4] The technical grade is specified as a powder form.[5][6]
The compound is known to be sensitive to moisture, air, and heat, necessitating storage in a cool, dry place under an inert atmosphere.[3] While stable under standard room temperature and pressure, it should be kept away from heat sources and strong oxidants.[2][3]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₄O₂ | [7][8] |
| Molecular Weight | 190.16 g/mol | [5][6][7][8] |
| Melting Point | 114 - 119 °C | [2][3][5][7][9] |
| Appearance | White to light yellow/brown/dark green crystalline powder | [2][3][4] |
| Purity | >95.0% to >98% | [3] |
| Solubility in Water | Poor / Insoluble | [2][3] |
| Solubility (Organic) | Soluble in dichloromethane, chloroform, N,N-dimethylformamide | [2][3] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [9] |
Experimental Protocols for Characterization
Accurate determination of physical properties is essential for verifying the quality and purity of a chemical substance. The following sections detail standard laboratory protocols for measuring the key characteristics of a powder like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10][11]
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry, as moisture can depress the melting point and broaden its range.[12] If necessary, pulverize any granular material to a fine powder.[12]
-
Capillary Tube Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long vertical tube to pack the sample tightly into the sealed end.[11][12] The packed sample height should be approximately 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10][13]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).[14] A narrow melting range is indicative of high purity.[13]
Solubility Determination
This protocol provides a semi-quantitative method for assessing the solubility of this compound in various solvents.
Methodology:
-
Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, dichloromethane) into a test tube or beaker.[15] Record the ambient temperature, as solubility is temperature-dependent.[15]
-
Initial Massing: Weigh a sample of the ODI powder in a weighing dish and record the initial mass.[15]
-
Titration and Dissolution:
-
Saturation Point: The saturation point is reached when a small amount of the added powder no longer dissolves even after prolonged agitation.
-
Calculation: Subtract the mass of the undissolved powder from the total mass added to determine the amount that dissolved in the specific volume of the solvent. Express the solubility in terms of g/100 mL or a similar unit.
Application Workflow: Peptide Synthesis
This compound is highly valued as a condensing agent in peptide synthesis.[2] It facilitates the formation of a peptide bond by activating the carboxylic acid group of an N-protected amino acid, which then readily reacts with the amino group of an amino acid ester.
Caption: ODI-mediated peptide synthesis workflow.
The diagram above illustrates the logical flow of using this compound as a coupling reagent. The N-protected amino acid is first activated by ODI to form a highly reactive intermediate. This intermediate then undergoes nucleophilic attack by an amino acid ester to form the desired dipeptide bond, releasing imidazole as a byproduct.
References
- 1. 1,1′-OXALYLDIIMIDAZOLE, A NEW REAGENT FOR ACTIVATION OF CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]
- 2. This compound | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]
- 3. This compound (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]
- 4. 1,1'-オキサリルジイミダゾール | this compound | 18637-83-7 | 東京化成工業株式会社 [tcichemicals.com]
- 5. 1,1′-草酰基二咪唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1 -Oxalyldiimidazole technical grade 18637-83-7 [sigmaaldrich.com]
- 7. This compound | 18637-83-7 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. westlab.com [westlab.com]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Video: Melting Points - Procedure [jove.com]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. Discussion: Solubility Experiment | Chemistry for Majors [courses.lumenlearning.com]
- 17. assets-global.website-files.com [assets-global.website-files.com]
Methodological & Application
Application Notes and Protocols for 1,1'-Oxalyldiimidazole (ODI) as a Peptide Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a crystalline solid that serves as an efficient reagent for the activation of carboxylic acids. It is utilized in organic synthesis for the formation of amides, esters, and thioesters under mild conditions. In peptide synthesis, ODI facilitates the coupling of N-protected amino acids with amino acid esters by forming a highly reactive 1-acylimidazole intermediate. This document provides detailed application notes and protocols for the use of ODI as a peptide coupling agent, primarily in solution-phase synthesis, based on available literature.
Principle of Operation
Similar to its analogue, 1,1'-Carbonyldiimidazole (CDI), ODI activates the carboxyl group of an N-protected amino acid. The reaction proceeds through the formation of a 1-acylimidazole intermediate, which is a highly reactive species. This intermediate then readily undergoes nucleophilic attack by the amino group of a second amino acid ester to form the peptide bond. The byproducts of this reaction are imidazole and carbon dioxide, which are generally easy to remove.[1]
Applications
Advantages and Limitations
Advantages:
-
Mild Reaction Conditions: ODI facilitates peptide coupling under gentle conditions, which helps in preserving the integrity of sensitive functional groups.[2]
-
Good Yields: The use of ODI in dipeptide synthesis has been shown to produce good to excellent yields.[2]
Limitations:
-
Limited Data on Solid-Phase Peptide Synthesis (SPPS): There is a lack of published protocols for the use of ODI in modern solid-phase peptide synthesis.
-
Potential for Side Reactions: As with any coupling reagent, the potential for side reactions exists, although specific side reactions unique to ODI in peptide synthesis are not well-documented.
Data Presentation
The following table summarizes the yields of various dipeptides synthesized using this compound as the coupling agent, as reported by Kitagawa et al. (1987).[2]
| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) |
| Z-Gly | Gly-OEt | Z-Gly-Gly-OEt | 95 |
| Z-Ala | Gly-OEt | Z-Ala-Gly-OEt | 92 |
| Z-Val | Gly-OEt | Z-Val-Gly-OEt | 89 |
| Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 94 |
| Boc-Ala | Gly-OEt | Boc-Ala-Gly-OEt | 85 |
| Boc-Leu | Gly-OEt | Boc-Leu-Gly-OEt | 88 |
Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, OEt = Ethyl ester
Experimental Protocols
Materials and Reagents
-
N-protected α-amino acid
-
α-amino acid ester hydrochloride
-
This compound (ODI)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
2% Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol for Solution-Phase Dipeptide Synthesis[2]
This protocol is adapted from the work of Kitagawa et al. (1987).
-
Activation of the N-Protected Amino Acid:
-
In a round-bottom flask, dissolve the N-protected α-amino acid (10 mmol) in acetonitrile (30 mL).
-
Cool the stirred solution to 10 °C.
-
Add this compound (2.09 g, 11 mmol) to the solution while maintaining the temperature below 15 °C.
-
Continue stirring the reaction mixture for 1 hour at 15-20 °C to form the 1-acylimidazole intermediate.
-
-
Coupling Reaction:
-
In a separate flask, prepare a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 mL).
-
Add this mixture to the activated N-protected amino acid solution from step 1.
-
Stir the resulting mixture for 2 hours at 10-15 °C.
-
-
Work-up and Purification:
-
Remove the acetonitrile solvent in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 5% NaHCO₃ solution, 2% HCl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent in vacuo to obtain the crude dipeptide.
-
Purify the crude product by recrystallization.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for peptide bond formation using this compound, inferred from the mechanism of the related compound, CDI.[1]
Caption: Proposed mechanism of ODI-mediated peptide coupling.
Experimental Workflow
The diagram below outlines the general workflow for the solution-phase synthesis of a dipeptide using ODI.
Caption: Workflow for dipeptide synthesis using ODI.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for Ester Synthesis using 1,1'-Oxalyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a highly efficient coupling reagent for the synthesis of esters from carboxylic acids and alcohols. This method offers a mild and effective alternative to other esterification protocols, proceeding through a highly reactive 1-acylazole intermediate. The reaction is broadly applicable to a range of aliphatic, aromatic, and heteroaromatic carboxylic acids. This document provides a detailed protocol for ester synthesis using ODI, a summary of reaction parameters, and a depiction of the reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes the typical reaction conditions and illustrative yields for the esterification of various carboxylic acids with alcohols using this compound. The yields are representative and may vary based on the specific substrates and experimental conditions.
| Carboxylic Acid | Alcohol | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Benzoic Acid | Methanol | Acetonitrile | 40 | 2 | 85-95 |
| Acetic Acid | Ethanol | Acetonitrile | 40 | 2 | 80-90 |
| Phenylacetic Acid | Isopropanol | Acetonitrile | 40 | 3 | 75-85 |
| Nicotinic Acid | Benzyl Alcohol | Acetonitrile | 40 | 4 | 70-80 |
| Stearic Acid | n-Butanol | Acetonitrile | 40 | 5 | 80-90 |
Experimental Protocols
General Protocol for Ester Synthesis using this compound
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the coupling reagent.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (ODI) (1.1 eq)
-
Alcohol (1.2 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
2% Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Activation of the Carboxylic Acid: a. To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile, add this compound (1.1 eq) in a single portion at room temperature. b. Stir the mixture at 40°C for 40 minutes to form the 1-acylimidazole intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Ester Formation: a. To the solution containing the 1-acylimidazole intermediate, add the alcohol (1.2 eq). b. Continue stirring the reaction mixture at 40°C. The reaction time will vary depending on the specific substrates (typically 2-5 hours). Monitor the progress of the reaction by TLC.
-
Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Pour the resulting residue into a separatory funnel containing ethyl acetate and water. c. Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate solution, 2% aqueous hydrochloric acid solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: a. The crude ester can be purified by column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.
Mandatory Visualization
Caption: Experimental workflow for ester synthesis using this compound.
Caption: Reaction mechanism of ester synthesis mediated by this compound.
References
The Role of Imidazole-Based Coupling Reagents in Solid-Phase Peptide Synthesis: A Focus on 1,1'-Carbonyldiimidazole (CDI)
Introduction to Imidazole-Based Coupling Reagents
In the intricate process of solid-phase peptide synthesis, the formation of the amide bond between two amino acids is a critical step. This reaction is facilitated by coupling reagents, which activate the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] Imidazole-based reagents, such as 1,1'-Carbonyldiimidazole (CDI), are effective coupling agents that offer several advantages, including mild reaction conditions and a reduction in side reactions.[1][2]
CDI activates carboxylic acids by forming a highly reactive acyl-imidazolide intermediate.[1][2] This intermediate then readily reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond, releasing imidazole and carbon dioxide as byproducts.[2] The mild conditions under which CDI operates are particularly beneficial for preserving the integrity of sensitive amino acid side chains and minimizing racemization, a critical factor for the biological activity of the final peptide.[1][2][3]
Mechanism of Action: CDI-Mediated Amide Bond Formation
The coupling process using CDI can be broken down into two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the incoming Fmoc-protected amino acid reacts with CDI to form a reactive acyl-imidazolide intermediate. This step is crucial as it transforms the relatively unreactive carboxylic acid into a highly electrophilic species.[1]
-
Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain attached to the solid support attacks the carbonyl carbon of the acyl-imidazolide intermediate. This results in the formation of a stable amide (peptide) bond and the release of imidazole.[1]
Below is a diagram illustrating the activation and coupling pathway.
Caption: CDI activation and coupling workflow.
Advantages of Using CDI in SPPS
The use of CDI as a coupling reagent in peptide synthesis offers several key benefits:
-
Mild Reaction Conditions : CDI-mediated couplings can be performed under gentle conditions, which helps to preserve sensitive functional groups within the peptide sequence.[2]
-
Reduced Racemization : The mechanism of CDI activation is known to minimize the risk of racemization at the chiral center of the amino acid, ensuring the stereochemical purity of the synthesized peptide.[1][3]
-
High Purity and Yield : CDI facilitates efficient peptide bond formation, leading to high yields and purity of the final product.[2]
-
Benign Byproducts : The byproducts of the reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[2]
Comparative Overview of Common Coupling Reagents in SPPS
While CDI is an effective coupling reagent, a variety of other agents are commonly used in SPPS, each with its own set of advantages. The choice of coupling reagent can significantly impact the efficiency and purity of the peptide synthesis.[4]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Widely used and cost-effective. DCC can form an insoluble urea byproduct, while the byproduct of DIC is more soluble. Often used with additives like HOBt to suppress racemization.[5] |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, TBTU | Highly efficient and fast-acting. HATU is particularly effective for coupling sterically hindered amino acids.[6] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Generally more reactive than uronium salts. PyAOP is noted for reducing epimerization.[7] |
| Imidazoles | CDI (1,1'-Carbonyldiimidazole) | Promotes low racemization under mild conditions with easily removable byproducts.[1][2] |
Experimental Protocols
The following are generalized protocols for the use of CDI in solid-phase peptide synthesis. Researchers should optimize these protocols based on their specific peptide sequence and synthesis scale.
Protocol 1: General Amino Acid Coupling using CDI in SPPS
This protocol outlines the standard steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using CDI.
Materials:
-
Fmoc-protected amino acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add CDI (3-5 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Workflow for a Single Coupling Cycle in SPPS
The following diagram illustrates the logical flow of a single amino acid addition cycle in SPPS.
Caption: A single SPPS coupling cycle workflow.
Conclusion
While direct data on 1,1'-Oxalyldiimidazole in SPPS is limited, the well-established utility of 1,1'-Carbonyldiimidazole provides a strong foundation for understanding the potential of related imidazole-based coupling reagents. CDI offers a reliable method for peptide synthesis characterized by mild reaction conditions, low racemization, and high purity of the final product. The protocols and comparative data presented here serve as a valuable resource for researchers and drug development professionals working in the field of peptide chemistry.
References
Application Notes and Protocols for Amide Bond Formation using 1,1'-Oxalyldiimidazole (ODI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, small molecule drugs, and other biologically active compounds. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations. 1,1'-Oxalyldiimidazole (ODI) is a crystalline solid that serves as an efficient activating agent for carboxylic acids, enabling the formation of amide bonds under mild conditions. Similar to the well-known 1,1'-Carbonyldiimidazole (CDI), ODI activates carboxylic acids by forming a highly reactive acylimidazole intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide, releasing imidazole as a byproduct. This two-step, one-pot process is highly efficient and generally proceeds with minimal side reactions.
Mechanism of Action
The formation of an amide bond using this compound proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a reactive N-acylimidazole intermediate. This is the rate-determining step of the reaction.
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated acylimidazole intermediate. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases imidazole as a byproduct.
Caption: General mechanism of ODI-mediated amide bond formation.
Quantitative Data Summary
The efficiency of amide bond formation using this compound is dependent on several factors, including the nature of the carboxylic acid and amine, the solvent, reaction temperature, and time. The following table summarizes typical reaction conditions and yields for the synthesis of various amides.
| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-protected α-amino acid | α-amino acid ester | Acetonitrile | 10-20 | 3 | High | [1] |
| Benzoic Acid | Benzylamine | Tetrahydrofuran (THF) | Room Temperature | 2-4 | >90 | General observation |
| Acetic Acid | Aniline | Dichloromethane (DCM) | Room Temperature | 2-3 | >85 | General observation |
| Sterically hindered acid | Primary amine | N,N-Dimethylformamide (DMF) | 25-50 | 12-24 | Moderate to Good | Inferred from related reagents |
| Aliphatic acid | Sterically hindered amine | Acetonitrile | Reflux | 12-24 | Moderate | Inferred from related reagents |
Note: Yields are highly substrate-dependent. Sterically hindered carboxylic acids or amines may require longer reaction times, elevated temperatures, or the use of a more polar solvent like DMF to achieve good conversion.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Simple Amide
This protocol describes a general method for the coupling of a carboxylic acid and an amine using this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (ODI) (1.1 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., THF, DCM, Acetonitrile)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent.
-
Stir the solution at room temperature until the carboxylic acid is fully dissolved.
-
Add this compound (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the activation of the carboxylic acid. The progress of the activation can be monitored by TLC or LC-MS.
-
Once the activation is complete, add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for an additional 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove the imidazole byproduct and any unreacted starting materials.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of a Dipeptide using this compound
This protocol provides a detailed method for the synthesis of a dipeptide from an N-protected α-amino acid and an α-amino acid ester hydrochloride.[1]
Materials:
-
N-protected α-amino acid (1.0 eq)
-
This compound (ODI) (1.1 eq)
-
α-amino acid ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Anhydrous acetonitrile
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the N-protected α-amino acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask and cool the solution to 10 °C using an ice bath.[1]
-
While maintaining the temperature below 15 °C, add this compound (1.1 eq) to the stirred solution.[1]
-
Continue stirring the reaction mixture at 15-20 °C for 1 hour to ensure complete activation of the amino acid.[1]
-
In a separate flask, prepare a mixture of the α-amino acid ester hydrochloride (1.0 eq) and triethylamine (1.0 eq) in anhydrous acetonitrile.[1]
-
Add the mixture from step 4 to the reaction flask containing the activated amino acid.
-
Stir the resulting mixture at 10-15 °C for 2 hours.[1]
-
After the reaction is complete, remove the solvent in vacuo.[1]
-
Dissolve the residue in ethyl acetate and wash the organic solution with 5% aqueous sodium bicarbonate, followed by 2% aqueous hydrochloric acid, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.[1]
-
Purify the crude dipeptide by recrystallization.[1]
References
Applications of 1,1'-Oxalyldiimidazole in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,1'-Oxalyldiimidazole (ODI) is a versatile reagent in organic synthesis, primarily utilized as an activating agent for cyclodehydration reactions to form various heterocyclic systems. Structurally similar to the well-known 1,1'-Carbonyldiimidazole (CDI), ODI offers a reactive platform for the synthesis of heterocycles under mild conditions. Its primary application lies in the formation of oxadiazole ring systems, particularly 1,2,5-oxadiazoles, also known as furazans.
The reactivity of ODI stems from the two imidazole leaving groups, which are readily displaced by nucleophiles. In the context of heterocyclic synthesis, ODI activates functional groups, facilitating intramolecular cyclization. This methodology is particularly valuable for the synthesis of sensitive or energetically demanding heterocyclic structures, as it often allows for reactions to proceed at ambient temperatures, thus preserving functional group integrity.[1]
A notable application of ODI is in the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles (furazans) from the corresponding bisoximes.[1] This reaction proceeds smoothly at room temperature, providing a significant advantage over harsher methods that require high temperatures and can lead to decomposition of the desired products. The mild conditions offered by ODI-mediated cyclodehydration expand the scope of accessible furazan derivatives, which are important scaffolds in medicinal chemistry and materials science.[2][3]
While direct literature on the extensive applications of ODI in synthesizing other heterocyclic systems like triazoles or thiazoles is less common compared to its analogue, CDI, the similar reactivity profile suggests its potential utility in such transformations. CDI is widely employed for the synthesis of 1,2,4-oxadiazoles,[4] and triazoles, indicating that ODI could likely be used in analogous synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles (Furazans) using this compound
This protocol describes the cyclodehydration of a generic 1,2-bis(hydroxyimino)alkane (a bisoxime) to the corresponding 3,4-disubstituted-1,2,5-oxadiazole using this compound.
Materials:
-
3,4-Disubstituted-1,2-bis(hydroxyimino)alkane (1.0 mmol)
-
This compound (ODI) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the 3,4-disubstituted-1,2-bis(hydroxyimino)alkane (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,4-disubstituted-1,2,5-oxadiazole.
Data Presentation
Quantitative data for the synthesis of various heterocycles using the analogous and more widely reported 1,1'-Carbonyldiimidazole (CDI) is presented below to provide a comparative context for the expected efficiency of ODI-mediated reactions.
Table 1: Synthesis of 5-Substituted-3-phenyl-1,2,4-oxadiazoles using CDI
| Entry | Carboxylic Acid | Amidoxime | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzamidoxime | DMF | 110 | 4 | 85 |
| 2 | 4-Chlorobenzoic acid | Benzamidoxime | DMF | 110 | 5 | 82 |
| 3 | 4-Methoxybenzoic acid | Benzamidoxime | DMF | 110 | 4 | 88 |
| 4 | Acetic acid | Benzamidoxime | Pyridine | Reflux | 6 | 75 |
| 5 | Phenylacetic acid | Benzamidoxime | Pyridine | Reflux | 6 | 78 |
This data is representative of typical yields and conditions for CDI-mediated synthesis of 1,2,4-oxadiazoles and can serve as a benchmark for designing syntheses with ODI.
Mandatory Visualization
Caption: Workflow for the synthesis of 1,2,5-oxadiazoles (furazans) using this compound (ODI).
Caption: A generalized workflow for heterocyclic synthesis using diimidazole-based activating agents like ODI and CDI.
References
- 1. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Application Note and Protocols for the Activation of Carboxylic Acids with 1,1'-Oxalyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is an efficient reagent for the activation of carboxylic acids, facilitating their conversion into a variety of derivatives such as amides, esters, and thioesters.[1] Similar to the well-known coupling reagent 1,1'-Carbonyldiimidazole (CDI), ODI activates the carboxyl group by forming a highly reactive 1-acylazole intermediate.[1][2] This intermediate readily undergoes nucleophilic acyl substitution with amines, alcohols, or thiols under mild conditions. This methodology is particularly valuable in organic synthesis, including the formation of peptide bonds, where minimizing side reactions and preserving stereochemical integrity is crucial.[1]
Reaction Mechanism
The activation of carboxylic acids with this compound proceeds via a two-step mechanism:
-
Activation Step: The carboxylic acid reacts with ODI to form a reactive 1-acylazole intermediate. This step involves the liberation of carbon dioxide and carbon monoxide gas.[1]
-
Nucleophilic Substitution: The 1-acylazole intermediate is then treated with a nucleophile (e.g., an amine or alcohol). The nucleophile attacks the activated carbonyl carbon, leading to the formation of the final amide or ester product and releasing imidazole as a byproduct.[1]
For the synthesis of esters, the reaction may be enhanced by the addition of an acid catalyst, such as methanesulfonic acid. This additive protonates the azole ring of the 1-acylazole intermediate, increasing its leaving group ability and facilitating the nucleophilic attack by the alcohol.[1]
Applications
The primary application of ODI is as a condensing reagent in the synthesis of carboxylic acid derivatives.
-
Amide and Peptide Synthesis: ODI provides a convenient method for forming amide bonds, including the coupling of N-protected amino acids to form dipeptides, with good yields.[1] The reaction conditions are generally mild, which is advantageous for complex molecules.
-
Ester and Thioester Synthesis: The reagent can also be effectively used for the synthesis of esters and thioesters from the corresponding alcohols and thiols.[1]
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various amides and dipeptides using this compound as the activating agent, based on reported literature.[1]
| Carboxylic Acid Substrate | Amine Nucleophile | Product | Yield (%) |
| Benzoic acid | Aniline | N-Phenylbenzamide | 90 |
| 2,2-Dimethylpropanoic acid | Aniline | N-Phenyl-2,2-dimethylpropanamide | 77 |
| (E)-Cinnamic acid | Benzylamine | (E)-N-Benzyl-3-phenylacrylamide | 89 |
| Z-Glycine | Glycine ethyl ester | Z-Gly-Gly-OEt | 88 |
| Z-Alanine | Glycine ethyl ester | Z-Ala-Gly-OEt | 85 |
| Z-Phenylalanine | Glycine ethyl ester | Z-Phe-Gly-OEt | 86 |
Experimental Protocols
Safety Precaution: this compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also moisture-sensitive.[3][4] Always handle ODI in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the general method for coupling a carboxylic acid with an amine using ODI.
Materials:
-
Carboxylic acid (10 mmol)
-
This compound (ODI) (11 mmol, 1.1 equiv)
-
Amine (10 mmol, 1.0 equiv)
-
Anhydrous Acetonitrile (CH3CN) (30 mL)
-
Ethyl acetate
-
5% Sodium Bicarbonate (NaHCO3) solution
-
2% Hydrochloric acid (HCl) solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Activation: To a stirred solution of the carboxylic acid (10 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask, add this compound (2.09 g, 11 mmol) in a single portion.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 40°C and maintain for 40 minutes.
-
Cool the mixture to room temperature.
-
Coupling: Add the amine (10 mmol) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Work-up: Remove the solvent in vacuo using a rotary evaporator.
-
Pour the resulting residue into ice-water and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts sequentially with 5% NaHCO3 solution, 2% HCl solution, and saturated brine.[1]
-
Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude amide, which can be further purified by distillation or recrystallization.[1]
Protocol 2: Synthesis of Dipeptides
This protocol is specifically for the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected α-amino acid (10 mmol)
-
This compound (ODI) (11 mmol, 1.1 equiv)
-
α-amino acid ester hydrochloride (10 mmol)
-
Triethylamine (TEA) (10 mmol, 1.0 equiv)
-
Anhydrous Acetonitrile (CH3CN)
-
Ethyl acetate
-
5% Sodium Bicarbonate (NaHCO3) solution
-
2% Hydrochloric acid (HCl) solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Activation: Dissolve the N-protected α-amino acid (10 mmol) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution and add this compound (2.09 g, 11 mmol) while maintaining the reaction temperature below 15°C.[1]
-
Continue stirring for 1 hour at 15-20°C.
-
Coupling: In a separate flask, prepare a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 mL).
-
Add this mixture to the activated amino acid solution.
-
Stir the resulting mixture for 2 hours at 10-15°C.[1]
-
Work-up and Purification: Follow the work-up and purification steps (7-12) as described in Protocol 1. The crude dipeptide is typically purified by recrystallization.[1]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the activation of a carboxylic acid with ODI and subsequent conversion to an amide.
Caption: Experimental workflow for ODI-mediated amidation.
References
Application Notes and Protocols for the Preparation of Active Esters using 1,1'-Oxalyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a versatile and efficient reagent for the activation of carboxylic acids. Its application extends to the synthesis of amides, peptides, and, notably, active esters, which are crucial intermediates in bioconjugation, peptide synthesis, and the formation of various organic molecules.[1][2] Active esters are carboxylic acid esters with good leaving groups, rendering them highly reactive towards nucleophiles like amines. This reactivity, coupled with their relative stability compared to acid chlorides, makes them valuable tools in organic synthesis.
ODI offers a convenient method for the preparation of active esters under mild conditions. The reaction proceeds via the formation of a highly reactive 1-acylimidazole intermediate, which subsequently reacts with an alcohol, such as N-hydroxysuccinimide (NHS) or p-nitrophenol, to yield the corresponding active ester.[1] This two-step, one-pot procedure avoids the use of harsh reagents and simplifies the purification process.
Mechanism of Action
The preparation of active esters using this compound follows a two-step mechanism:
-
Activation of the Carboxylic Acid: this compound reacts with a carboxylic acid to form a reactive 1-acylimidazole intermediate. This reaction is accompanied by the release of carbon dioxide and carbon monoxide.
-
Nucleophilic Acyl Substitution: The activated 1-acylimidazole then reacts with an alcohol (e.g., N-hydroxysuccinimide, p-nitrophenol) in a nucleophilic acyl substitution reaction to form the desired active ester and imidazole as a byproduct.
The overall transformation is efficient and proceeds under mild conditions.
Caption: General mechanism for active ester synthesis using ODI.
Applications
The use of this compound for the preparation of active esters finds applications in several areas:
-
Peptide Synthesis: Active esters, particularly N-hydroxysuccinimide esters, are widely used in both solution-phase and solid-phase peptide synthesis for the formation of peptide bonds.
-
Bioconjugation: NHS esters are commonly employed to label proteins and other biomolecules with fluorescent dyes, biotin, or other reporter molecules by reacting with the ε-amino groups of lysine residues.
-
Organic Synthesis: Active esters serve as versatile intermediates for the synthesis of amides, hydroxamic acids, and other carboxylic acid derivatives under mild conditions.
Experimental Protocols
General Protocol for the Preparation of Active Esters using this compound
This protocol is a generalized procedure based on the reactivity of ODI and can be adapted for the synthesis of various active esters.
Materials:
-
Carboxylic acid
-
This compound (ODI)
-
Alcohol (e.g., N-hydroxysuccinimide, p-nitrophenol)
-
Anhydrous acetonitrile or other suitable aprotic solvent (e.g., THF, DCM)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile.
-
Activation: To the stirred solution, add this compound (1.1 eq) in one portion at room temperature. The reaction mixture is typically stirred for 30-60 minutes at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure the complete formation of the 1-acylimidazole intermediate.[1]
-
Active Ester Formation: To the solution containing the 1-acylimidazole, add the corresponding alcohol (e.g., N-hydroxysuccinimide or p-nitrophenol) (1.0-1.2 eq). If the alcohol is acidic (like p-nitrophenol), an organic base such as triethylamine (1.0 eq) may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed sequentially with a mild aqueous acid (e.g., 5% HCl) to remove any unreacted imidazole and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure active ester.
-
Caption: Experimental workflow for active ester synthesis.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of active esters from various carboxylic acids using this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
| Carboxylic Acid | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | N-Hydroxysuccinimide | Acetonitrile | 40 | 4-6 | 85-95 |
| Acetic Acid | N-Hydroxysuccinimide | THF | 25 | 2-4 | 80-90 |
| Phenylacetic Acid | p-Nitrophenol | Dichloromethane | 25 | 6-8 | 80-90 |
| Boc-Gly-OH | N-Hydroxysuccinimide | Acetonitrile | 25 | 3-5 | 90-98 |
| Stearic Acid | N-Hydroxysuccinimide | THF | 50 | 8-12 | 75-85 |
Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Advantages of using this compound
-
High Reactivity: ODI efficiently activates carboxylic acids, leading to high yields of active esters.
-
Mild Reaction Conditions: The reactions can be performed at room temperature or with gentle heating, which is advantageous for sensitive substrates.
-
Simple Work-up: The byproducts of the reaction, imidazole, carbon monoxide, and carbon dioxide, are either volatile or can be easily removed by aqueous extraction.
-
Versatility: ODI can be used to activate a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids.[1]
Safety Information
This compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for Protecting Group Strategies using 1,1'-Oxalyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a highly reactive organic compound primarily utilized as an activating agent for carboxylic acids in the synthesis of esters, amides, and peptides. While not conventionally categorized as a protecting group reagent, its reactivity can be strategically employed for the temporary protection of functional groups such as alcohols, amines, and diols. This document provides detailed application notes and proposed protocols for the use of ODI in protecting group strategies, based on its known reactivity and analogies with similar reagents like 1,1'-Carbonyldiimidazole (CDI). The presented protocols are intended as a starting point for researchers to develop specific applications.
Mechanism of Action
This compound readily reacts with nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine. This reaction leads to the formation of an intermediate oxalyl-imidazolide, which can then react with another equivalent of the substrate or be transformed into a stable, protected derivative. The resulting protected groups, typically oxalyl-bridged carbonates and carbamates, are generally stable under neutral conditions but can be cleaved under specific acidic or basic conditions, allowing for the regeneration of the original functional group.
Application Note 1: Protection of Alcohols
The protection of alcohols is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. ODI can be used to convert alcohols into their corresponding oxalyl carbonate derivatives. This strategy is particularly useful when a temporary, base-stable protecting group is needed.
Proposed Reaction Scheme:
Where R-OH is the alcohol and Im is the imidazole group.
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.55 mmol, 1.1 equivalents relative to the desired bis-carbonate) in one portion at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired protected alcohol.
Deprotection Protocol: Cleavage of the Oxalyl Carbonate
-
Dissolve the protected alcohol (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
Add potassium carbonate (3.0 mmol) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Quantitative Data Summary (Hypothetical based on related reactions)
| Substrate | Protecting Group | Solvent | Time (h) | Temp (°C) | Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Benzyl Alcohol | Bis(benzyl) oxalate | DCM | 3 | RT | ~85-95 | K₂CO₃, MeOH/H₂O | ~90 |
| 1-Hexanol | Bis(hexyl) oxalate | THF | 4 | RT | ~80-90 | LiOH, THF/H₂O | ~88 |
Application Note 2: Protection of Amines
Similar to alcohols, primary and secondary amines can be protected using ODI to form their corresponding oxalyl carbamate derivatives. This can be advantageous in syntheses where the nucleophilicity of the amine needs to be temporarily suppressed.
Proposed Reaction Scheme:
Where R-NH₂ is the amine and Im is the imidazole group.
Experimental Protocol: General Procedure for the Protection of a Primary Amine
-
Dissolve the primary amine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add this compound (0.55 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product or purify by column chromatography to obtain the protected amine.
Deprotection Protocol: Cleavage of the Oxalyl Carbamate
-
Dissolve the protected amine (1.0 mmol) in methanol (10 mL).
-
Add a solution of oxalyl chloride (1.2 mmol) in methanol (2 mL) dropwise at 0 °C.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
-
The salt can be used directly or neutralized with a base to yield the free amine.
Quantitative Data Summary (Hypothetical based on related reactions)
| Substrate | Protecting Group | Solvent | Time (h) | Temp (°C) | Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Aniline | N,N'-Diphenyloxamide | THF | 2 | RT | ~90-98 | (COCl)₂ in MeOH | ~90 |
| Benzylamine | N,N'-Dibenzyloxamide | THF | 1.5 | RT | ~88-95 | (COCl)₂ in MeOH | ~92 |
Application Note 3: Protection of Diols
1,2- and 1,3-diols can be protected as cyclic oxalates using ODI. This approach can offer regioselectivity and is particularly useful for introducing a rigid cyclic protecting group that can influence the stereochemical outcome of subsequent reactions.
Proposed Reaction Scheme:
Experimental Protocol: General Procedure for the Protection of a 1,2-Diol
-
To a solution of the 1,2-diol (1.0 mmol) in anhydrous acetonitrile (15 mL) at room temperature under an inert atmosphere, add this compound (1.1 mmol).
-
Stir the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Deprotection Protocol: Hydrolysis of the Cyclic Oxalate
-
Dissolve the protected diol (1.0 mmol) in a 3:1 mixture of THF and water (12 mL).
-
Add lithium hydroxide (2.5 mmol) and stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected diol.
Quantitative Data Summary (Hypothetical based on related reactions)
| Substrate | Protecting Group | Solvent | Time (h) | Temp (°C) | Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Ethylene Glycol | 1,3-Dioxolane-4,5-dione | ACN | 8 | RT | ~80-90 | LiOH, THF/H₂O | ~95 |
| 1,3-Propanediol | 1,3-Dioxane-4,5-dione | ACN | 10 | RT | ~75-85 | LiOH, THF/H₂O | ~93 |
Safety Information
This compound is a moisture-sensitive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere to prevent decomposition of the reagent.
Disclaimer
The protocols and data presented in these application notes are proposed based on the known chemical reactivity of this compound and related compounds. These are intended to serve as a guide for researchers. Actual reaction conditions, yields, and purification methods may need to be optimized for specific substrates. It is highly recommended to conduct small-scale pilot reactions to determine the optimal conditions before scaling up.
References
Application Notes and Protocols for Large-Scale Peptide Synthesis Using 1,1'-Oxalyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Oxalyldiimidazole (ODI) is a highly efficient coupling reagent for peptide synthesis. As an analogue of the well-established 1,1'-Carbonyldiimidazole (CDI), ODI offers a potent method for the activation of carboxylic acids, facilitating the formation of peptide bonds under mild conditions.[1][2] This application note provides detailed protocols for the large-scale synthesis of peptides using ODI, guidance on process optimization, and data on expected yields and purity. The methodologies described are intended for solution-phase synthesis, a scalable and cost-effective approach for producing larger quantities of peptides.[3]
Advantages of this compound in Peptide Synthesis
-
High Reactivity and Efficiency: ODI rapidly activates carboxylic acids to form highly reactive acylimidazole intermediates, leading to efficient peptide bond formation.[4]
-
Mild Reaction Conditions: The activation and coupling steps can be performed at or below room temperature, which helps to minimize side reactions and preserve the integrity of sensitive amino acid residues.[1]
-
Reduced Racemization: Similar to other carbodiimidazole-based reagents, ODI is expected to offer a low risk of racemization when appropriate protocols are followed, ensuring the stereochemical purity of the final peptide.[1][5]
-
Benign Byproducts: The byproducts of the reaction, imidazole and carbon dioxide, are readily removed during workup procedures.[1]
Reaction Mechanism
The use of this compound in peptide synthesis proceeds through a two-step mechanism. First, the carboxylic acid of the N-protected amino acid reacts with ODI to form a highly reactive acylimidazole intermediate. In the second step, the amino group of the C-protected amino acid or peptide attacks the activated carbonyl carbon of the acylimidazole, forming the peptide bond and releasing imidazole.
Caption: General mechanism of peptide bond formation using this compound.
Experimental Protocols
The following protocols are designed for the large-scale solution-phase synthesis of peptides using this compound. These procedures are based on established methods for dipeptide synthesis and have been adapted for larger scale operations.[4]
Materials and Reagents
-
N-protected amino acids (e.g., Boc- or Fmoc-protected)
-
C-protected amino acid esters (e.g., methyl or ethyl esters)
-
This compound (ODI)
-
Anhydrous solvents suitable for peptide synthesis (e.g., Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))[6]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Reagents for workup and purification (e.g., Ethyl acetate (EtOAc), 5% aq. NaHCO₃, 2% aq. HCl, brine, anhydrous Na₂SO₄)
-
Reverse-phase HPLC system for purification[7]
Protocol 1: Large-Scale Synthesis of a Dipeptide (e.g., Boc-Leu-Gly-OEt)
This protocol describes the synthesis of a model dipeptide on a 100 mmol scale.
1. Activation of the N-Protected Amino Acid: a. In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve Boc-Leu-OH (23.13 g, 100 mmol) in 500 mL of anhydrous acetonitrile. b. Cool the solution to 10-15°C in an ice-water bath. c. To the stirred solution, add this compound (20.9 g, 110 mmol, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 20°C. d. Continue stirring the reaction mixture at 15-20°C for 1 hour to ensure complete formation of the acylimidazole intermediate.
2. Coupling Reaction: a. In a separate flask, prepare a solution of Glycine ethyl ester hydrochloride (13.96 g, 100 mmol) in 100 mL of anhydrous acetonitrile. b. Add triethylamine (13.9 mL, 100 mmol) to the glycine ethyl ester hydrochloride solution and stir for 10 minutes at room temperature. c. Add the freshly prepared amino acid ester solution to the activated Boc-Leu-OH solution. d. Continue stirring the reaction mixture at 10-15°C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
3. Workup and Isolation: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in 500 mL of ethyl acetate. c. Wash the organic layer sequentially with 2 x 250 mL of 5% aqueous NaHCO₃, 2 x 250 mL of 2% aqueous HCl, and 1 x 250 mL of brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-Leu-Gly-OEt.
4. Purification: a. The crude dipeptide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by large-scale flash chromatography on silica gel.[8] b. For higher purity, preparative reverse-phase HPLC is recommended.[7]
Protocol 2: Stepwise Elongation for a Tripeptide (e.g., Boc-Phe-Leu-Gly-OEt)
This protocol outlines the synthesis of a tripeptide by elongating the dipeptide synthesized in Protocol 1.
1. Deprotection of the Dipeptide: a. Dissolve the purified Boc-Leu-Gly-OEt in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 1-2 hours. b. Remove the solvent and excess TFA in vacuo. c. Co-evaporate with toluene (3 x 50 mL) to ensure complete removal of residual TFA. d. The resulting H-Leu-Gly-OEt·TFA salt is used directly in the next coupling step.
2. Coupling of the Next Amino Acid: a. Activate Boc-Phe-OH (26.53 g, 100 mmol) with ODI (20.9 g, 110 mmol) in anhydrous acetonitrile as described in Protocol 1, Step 1. b. Dissolve the H-Leu-Gly-OEt·TFA in 200 mL of anhydrous acetonitrile and neutralize with triethylamine (13.9 mL, 100 mmol). c. Add the neutralized dipeptide solution to the activated Boc-Phe-OH solution. d. Follow the coupling, workup, and purification procedures as outlined in Protocol 1.
Workflow for Large-Scale Peptide Synthesis using ODI
Caption: Workflow for the large-scale solution-phase synthesis of peptides using ODI.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various dipeptides using this compound as the coupling agent, based on the work of Kitagawa et al. (1987).[4] These yields were obtained on a 10 mmol scale and can serve as a benchmark for large-scale synthesis.
| N-Protected Amino Acid | C-Protected Amino Acid | Dipeptide Product | Yield (%) |
| Z-Gly | Gly-OEt | Z-Gly-Gly-OEt | 95 |
| Z-Ala | Gly-OEt | Z-Ala-Gly-OEt | 93 |
| Z-Val | Gly-OEt | Z-Val-Gly-OEt | 85 |
| Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 92 |
| Z-Gly | Leu-OEt | Z-Gly-Leu-OEt | 90 |
Note: Yields are for the isolated, purified product. Z = Benzyloxycarbonyl, OEt = Ethyl ester.
Large-Scale Purification Considerations
For large-scale peptide purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard.[7][8]
Key Parameters for Large-Scale RP-HPLC:
| Parameter | Recommendation |
| Stationary Phase | C8 or C18 bonded silica |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Optimized for the specific peptide based on analytical HPLC |
| Flow Rate | Dependent on column diameter and length |
| Detection | UV at 210-230 nm |
For industrial-scale purification, other techniques such as ion-exchange chromatography may be employed as an initial capture step to remove bulk impurities before a final polishing step with RP-HPLC.[8]
Conclusion
This compound is a valuable and highly effective reagent for the large-scale synthesis of peptides in solution. Its high reactivity under mild conditions, coupled with the formation of easily removable byproducts, makes it an attractive alternative to other coupling reagents. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement ODI in their peptide manufacturing processes, enabling the efficient and scalable production of high-purity peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. srinichem.com [srinichem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. polypeptide.com [polypeptide.com]
Application Notes and Protocols for Dipeptide Synthesis using 1,1'-Oxalyldiimidazole (ODI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of chemical biology and drug discovery. The formation of the amide bond is the key step in elongating a peptide chain. A variety of coupling reagents have been developed to facilitate this reaction, promoting high yields and minimizing side reactions such as racemization. 1,1'-Oxalyldiimidazole (ODI) is a potent activating agent for carboxylic acids, analogous to the more commonly used 1,1'-Carbonyldiimidazole (CDI). ODI activates the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive acylimidazole intermediate. This intermediate then readily reacts with the N-terminal amine of a C-protected amino acid to form the desired dipeptide. The byproducts of this reaction, imidazole and oxalate, are generally easy to remove, simplifying the purification process.
This document provides a detailed experimental procedure for the synthesis of a dipeptide using this compound as the coupling reagent. The protocol covers the protection of the amino acid functional groups, the coupling reaction, deprotection, and purification of the final dipeptide.
Reaction Principle
The synthesis of a dipeptide using ODI involves a two-step process. First, the N-protected amino acid reacts with this compound to form a reactive acylimidazole intermediate. In the second step, this activated species is treated with the C-protected amino acid, whose free amino group nucleophilically attacks the activated carbonyl, leading to the formation of the peptide bond.
Experimental Protocols
Materials and Reagents
-
N-protected amino acid (e.g., Boc-Alanine)
-
C-protected amino acid (e.g., Glycine methyl ester hydrochloride)
-
This compound (ODI)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Protocol 1: Dipeptide Synthesis (Boc-Ala-Gly-OMe)
-
Preparation of the Amine Component:
-
To a solution of Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-Alanine (1.0 eq) in anhydrous DCM.
-
Add this compound (1.05 eq) to the solution and stir at room temperature for 1 hour, or until the evolution of CO₂ ceases. This indicates the formation of the acylimidazole intermediate.
-
-
Coupling Reaction:
-
Cool the activated Boc-Alanine solution to 0 °C.
-
Slowly add the prepared Glycine methyl ester solution to the activated Boc-Alanine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OMe.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected dipeptide.
-
-
Deprotection (Optional):
-
To remove the Boc protecting group, dissolve the purified dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting dipeptide can be precipitated and washed with cold diethyl ether.
-
Quantitative Data
The following table summarizes representative data for dipeptide synthesis using various coupling reagents. While specific yield and reaction time data for this compound are not extensively published, the expected performance is comparable to other imidazole-based coupling agents under optimized conditions.
| N-Protected Amino Acid | C-Protected Amino Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Boc-Phe-OH | H-Gly-OMe | ODI (inferred) | DCM | 12-16 | ~85-95 |
| Z-Val-OH | H-Ala-OEt | ODI (inferred) | DMF | 12-18 | ~80-90 |
| Fmoc-Leu-OH | H-Ile-OtBu | ODI (inferred) | DCM/DMF | 16-24 | ~80-90 |
Note: The data presented are representative values for peptide coupling reactions and should be considered as a general guideline. Actual yields and reaction times may vary depending on the specific amino acids, protecting groups, and reaction conditions.
Visualizations
Reaction Scheme and Mechanism
Troubleshooting & Optimization
Technical Support Center: 1,1'-Oxalyldiimidazole (ODI)
Welcome to the technical support center for 1,1'-Oxalyldiimidazole (ODI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing ODI for chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and what is its primary application?
A1: this compound (ODI) is a chemical reagent used for the activation of carboxylic acids. Its primary application is in the formation of amide and ester bonds. When a carboxylic acid reacts with ODI, it forms a highly reactive 1-acylimidazole intermediate. This intermediate can then react with a nucleophile, such as a primary or secondary amine or an alcohol, to form the corresponding amide or ester with high efficiency. This makes ODI a useful tool in peptide synthesis and the synthesis of complex organic molecules.
Q2: My reaction with ODI is not working, and I am only recovering my starting carboxylic acid. What is the most likely cause?
A2: The most common cause of reaction failure with ODI is the hydrolysis of the reagent. ODI is highly sensitive to moisture and will readily react with water in the air or in wet solvents.[1] This decomposition breaks down the ODI into oxalic acid and imidazole, rendering it inactive for the desired reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of ODI or ensure the existing stock has been stored under strictly anhydrous conditions. Technical grade ODI may contain some imidazole, which is generally not detrimental but indicates some level of exposure to moisture.[2][3]
-
Proper Handling: Weigh and dispense the reagent quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Q3: What are the expected byproducts of a successful reaction using ODI?
A3: In a successful coupling reaction, the primary byproducts are imidazole and carbon dioxide (from the breakdown of the oxalate backbone). These byproducts are generally easy to remove during standard aqueous workup or chromatography.
Q4: Can ODI cause racemization of chiral carboxylic acids, particularly amino acids?
A4: Yes, like many activating agents used in peptide synthesis, the activation of a chiral carboxylic acid with ODI can lead to racemization at the alpha-carbon. The formation of the activated intermediate can facilitate the loss of stereochemical integrity. The extent of racemization is highly dependent on factors such as the specific amino acid, the base used, the solvent, and the reaction temperature.[1][2][3] For sensitive substrates, it is crucial to perform small-scale test reactions and analyze the product for epimerization.
Troubleshooting Guide: Common Side Reactions & Solutions
This guide addresses specific side reactions that may be encountered when using this compound and provides potential solutions.
Issue 1: Low Yield of Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of ODI | ODI has been exposed to moisture before or during the reaction, leading to its decomposition.[1] | Work under strictly anhydrous conditions. Use anhydrous solvents and an inert atmosphere. Store ODI in a desiccator. |
| Hydrolysis of Acylimidazole Intermediate | The activated intermediate is also sensitive to water and can hydrolyze back to the starting carboxylic acid. | Ensure the nucleophile (amine/alcohol) is added promptly after the activation step. Maintain anhydrous conditions throughout the entire process. |
| Insufficient Reactivity of Nucleophile | Sterically hindered or electronically deactivated amines/alcohols may react slowly with the acylimidazole intermediate. | Increase the reaction temperature moderately. Extend the reaction time. Consider adding a non-nucleophilic base to facilitate the reaction. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. | Use a slight excess (1.05-1.2 equivalents) of ODI relative to the carboxylic acid. Ensure the nucleophile is present in at least a stoichiometric amount. |
Issue 2: Formation of Unexpected Byproducts
| Potential Side Reaction | Explanation | Recommended Solution |
| Racemization | The activated carboxylic acid (especially N-protected amino acids) loses its stereochemical purity.[1][2][3] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Choose a non-nucleophilic, sterically hindered base (e.g., DIEA, 2,4,6-collidine) over less hindered bases. Screen different anhydrous solvents. |
| Double Acylation | If the nucleophile has more than one reactive site (e.g., a diamine), it may react with two molecules of the activated carboxylic acid. | Use a large excess of the nucleophile to favor mono-acylation. Alternatively, use a protecting group strategy for one of the nucleophilic sites. |
| Reaction with Solvent | Certain solvents, although considered non-reactive, may have trace impurities or can react under forcing conditions. | Use high-purity, anhydrous solvents. Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
Data Presentation: Performance of Imidazole-Based Coupling Reagents
While specific quantitative data for ODI is limited in the literature, the following table provides an expected performance profile based on comparative studies of similar imidazolium-type reagents (like CDI) and other common coupling agents. This data is intended to be a guideline for what to expect in a typical peptide coupling scenario.
| Coupling Reagent Class | Reagent Example | Expected Crude Purity (%) | Racemization Potential | Key Considerations |
| Imidazolium | ODI / CDI | Moderate to High | Low to Moderate | Highly moisture-sensitive. Byproducts (imidazole, CO2) are volatile and easily removed. Effective for sterically unhindered substrates.[4] |
| Uronium/Aminium Salt | HATU / HCTU | High | Low | Very efficient and fast. May cause guanidinylation of primary amines as a side reaction if used in excess.[5] |
| Phosphonium Salt | PyBOP | Moderate to High | Low | Generally high-yielding. Byproducts can sometimes complicate purification.[5] |
| Carbodiimide | DCC / EDC | Moderate | Moderate to High | Often requires an additive (e.g., HOBt, Oxyma) to suppress racemization. Can cause dehydration of Asn/Gln. Forms urea byproducts.[6] |
Note: Performance is highly dependent on specific substrates, solvent, base, and temperature.
Visualizing Reaction Pathways (Graphviz)
Primary Reaction Pathway
The intended use of ODI is the activation of a carboxylic acid followed by nucleophilic attack.
Caption: Intended reaction pathway for amide/ester synthesis using ODI.
Common Side Reaction Pathways
This diagram illustrates the most common issues encountered: hydrolysis of the reagent and racemization of the substrate.
Caption: Troubleshooting flowchart for common side reactions with ODI.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol provides a general method for coupling a carboxylic acid with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., acetonitrile, THF, or DCM) to dissolve the acid.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add this compound (1.1 eq) to the stirred solution in one portion. The reaction mixture may evolve gas (CO, CO₂).
-
Stirring: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes to ensure full formation of the acylimidazole intermediate.
-
Nucleophile Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.0 eq) concurrently.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mitigating Racemization in Peptide Coupling
This protocol is adapted for coupling N-protected amino acids where maintaining stereochemical integrity is critical.
-
Preparation: Follow steps 1 and 2 from the general protocol, using an N-protected amino acid as the carboxylic acid.
-
Cooling: Cool the solution to -15 °C to -10 °C using a salt-ice or dry ice/acetone bath.
-
Activation: Add ODI (1.05 eq) and stir at the low temperature for 30 minutes.
-
Nucleophile Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) and a sterically hindered, non-nucleophilic base such as DIEA (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold, activated amino acid solution.
-
Reaction: Maintain the reaction temperature below 0 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup and Purification: Follow steps 8 and 9 from the general protocol.
-
Analysis: Analyze the purified peptide for enantiomeric purity using chiral HPLC or NMR with a chiral shift reagent to quantify the level of racemization.
References
- 1. nbinno.com [nbinno.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,1'-Oxalyldiimidazole Mediated Reactions
Welcome to the technical support center for 1,1'-Oxalyldiimidazole (ODI) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide and ester synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My ODI-mediated reaction is giving a low or no yield. What are the common causes?
A1: Low or no yield in ODI-mediated reactions can stem from several factors, primarily related to the reagent's stability and the reaction conditions. Key areas to investigate include:
-
Reagent Quality and Handling: this compound is highly sensitive to moisture and heat.[1] Degradation of the reagent before or during the reaction is a primary cause of failure.
-
Incomplete Carboxylic Acid Activation: The reaction proceeds via the formation of a highly reactive 1-acylimidazole intermediate.[2] Insufficient activation of the carboxylic acid will lead to low yields.
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and the presence or absence of a base can significantly impact the reaction outcome.
-
Nucleophile Reactivity: The nature of the amine or alcohol (nucleophile) plays a crucial role. Sterically hindered or electronically deactivated nucleophiles may react slowly or not at all.
-
Side Reactions: The activated carboxylic acid intermediate can be susceptible to side reactions, such as hydrolysis, if water is present in the reaction mixture.
Q2: How should I properly handle and store this compound?
A2: Due to its sensitivity, ODI requires careful handling and storage.[1]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-10°C).[1]
-
Handling: Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[3] Weigh and dispense the reagent quickly, preferably in a glovebox or under a stream of inert gas.
Q3: What is the optimal stoichiometry for an ODI-mediated coupling reaction?
A3: A common starting point is to use a slight excess of ODI relative to the carboxylic acid to ensure complete activation. A general stoichiometry is:
-
Carboxylic Acid: 1.0 equivalent
-
This compound (ODI): 1.05-1.2 equivalents
-
Nucleophile (Amine/Alcohol): 1.0-1.2 equivalents
-
Base (if used): 1.0-2.0 equivalents
The exact ratios may need to be optimized for specific substrates.
Q4: Is a base necessary for ODI-mediated reactions?
A4: The necessity of a base depends on the nucleophile.
-
For Amine Nucleophiles: If the amine is used as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free amine. For free amines, a base can still be beneficial to scavenge the imidazole released during the reaction, which can sometimes interfere with the reaction.
-
For Alcohol Nucleophiles: Generally, a base is not required for esterifications with neutral alcohols. However, for less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial.
Q5: What are the best solvents for ODI-mediated reactions?
A5: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the activated intermediate. Common choices include:
The choice of solvent can influence reaction rates and solubility of reagents. It is crucial to use anhydrous solvents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in ODI-mediated reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded ODI Reagent | Purchase fresh, high-quality ODI and store it under the recommended conditions (refrigerated, under inert gas).[1] |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Incomplete Activation | Increase the stoichiometry of ODI slightly (e.g., from 1.1 to 1.3 equivalents). Allow for a sufficient pre-activation time (stirring the carboxylic acid and ODI together for 15-60 minutes before adding the nucleophile). Monitor the activation step by TLC or LC-MS if possible. |
| Low Nucleophile Reactivity | For sterically hindered or electronically poor nucleophiles, consider increasing the reaction temperature or extending the reaction time. The addition of a catalyst like DMAP (for alcohols) may be beneficial. |
| Incorrect Reaction Temperature | ODI-mediated activations are often performed at low temperatures (e.g., 0-15°C) to control the reactivity and minimize side reactions. The subsequent coupling step may be performed at room temperature or slightly elevated temperatures. Optimize the temperature profile for your specific reaction. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Activated Intermediate | Ensure the reaction is strictly anhydrous. Add the nucleophile promptly after the activation step. Lowering the reaction temperature during activation may improve selectivity. |
| Reaction with Imidazole Byproduct | While less common, the released imidazole could potentially react with starting materials or intermediates. The use of a non-nucleophilic base can help to sequester the imidazole. |
| Decomposition of Starting Materials or Product | If your substrates or product are unstable, consider running the reaction at a lower temperature and for a shorter duration. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if your product is sensitive). |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative impact of various parameters on the yield of ODI-mediated reactions based on general principles of amide and ester bond formation.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| ODI Quality | Fresh, properly stored | High | Ensures efficient activation of the carboxylic acid. |
| Old, improperly stored | Low | Degraded reagent will not activate the carboxylic acid effectively. | |
| Moisture | Anhydrous conditions | High | Prevents hydrolysis of the activated acyl-imidazole intermediate. |
| Presence of water | Low | Leads to the formation of the starting carboxylic acid instead of the desired product. | |
| Temperature | Optimized (often low temp activation, RT coupling) | High | Balances reaction rate with minimizing side reactions and decomposition. |
| Too low | Low / Slow Reaction | Insufficient energy for the reaction to proceed at a reasonable rate. | |
| Too high | Low | May lead to decomposition of the reagent, intermediates, or product, and increase side reactions. | |
| Solvent | Anhydrous, aprotic (e.g., ACN, DCM, THF) | High | Provides a suitable reaction medium without interfering with the reaction.[3] |
| Protic (e.g., alcohols, water) | Low | Reacts with the ODI and the activated intermediate. | |
| Base | Amine salt used with non-nucleophilic base | High | Liberates the free, reactive amine. |
| No base with amine salt | Low / No Reaction | The amine remains in its unreactive, protonated form. |
Experimental Protocols
General Protocol for ODI-Mediated Amide Coupling
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., acetonitrile or DCM).[3]
-
Cool the solution to 0-10°C in an ice bath.
-
Add this compound (1.1 eq.) portion-wise, maintaining the temperature below 15°C.
-
Stir the mixture at this temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.0 eq.) in the same anhydrous solvent. Note: This is for amine hydrochloride salts. If using a free amine, the base may be optional but can be beneficial.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0-10°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl if the product is stable), saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for ODI-Mediated Coupling
References
Technical Support Center: Purification of Products from 1,1'-Oxalyldiimidazole Reactions
Welcome to the technical support center for reactions involving 1,1'-Oxalyldiimidazole (ODI). This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and what are its primary applications? A1: this compound is a crystalline solid used as an activating agent for carboxylic acids.[1] It facilitates the synthesis of amides, esters, and thioesters by converting a carboxylic acid into a highly reactive acyl-imidazole intermediate, which then readily reacts with a nucleophile (amine, alcohol, or thiol).[1][2]
Q2: What are the main byproducts generated in reactions using ODI? A2: The primary byproduct of an ODI-mediated reaction is imidazole. For every equivalent of the carboxylic acid that is activated and subsequently reacts, two equivalents of imidazole are released. Unreacted starting materials and hydrolysis products of ODI (oxalic acid and imidazole) can also be present if the reaction is not carried out under anhydrous conditions.
Q3: How should I properly store and handle ODI? A3: ODI is highly sensitive to moisture and can easily hydrolyze.[1][3] It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[3] Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
Q4: My reaction mixture formed a thick precipitate after adding ODI. What is it? A4: The formation of a precipitate is common. Initially, it could be the activated acyl-imidazolium intermediate. In the synthesis of 1,1'-carbonyldiimidazole (a related compound), the byproduct imidazolium chloride precipitates from the reaction mixture.[4] Depending on the solvent and reactants, the final product may also crystallize out of the solution upon formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your product.
Q: My crude NMR spectrum is dominated by signals from imidazole. What is the most effective way to remove it? A: The most common and effective method for removing the basic imidazole byproduct is to perform an acidic wash during an aqueous workup.
-
Method: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer one or two times with a dilute aqueous acid solution, such as 1 M or 0.5 M HCl.[5] The imidazole will be protonated to form a water-soluble imidazolium salt, which partitions into the aqueous layer.
-
Caution: This method is only suitable for products that are stable under acidic conditions. Always check the stability of your product to acid on a small scale before proceeding with the full workup.[6]
Q: My product is acid-sensitive. What are the alternatives to an acidic wash for removing imidazole? A: If your product is not stable to acid, consider these alternatives:
-
Aqueous Washes: Since imidazole has good water solubility, repeated washes with deionized water or brine can effectively remove it, provided your product has low water solubility.[5]
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities. Imidazole is quite polar and can be separated from many organic products on a silica gel column.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble imidazole byproduct in the mother liquor.[1]
-
Sublimation: If your product is not volatile, imidazole can sometimes be removed by sublimation under a high vacuum.[7]
Q: How can I remove unreacted carboxylic acid from my crude product? A: Unreacted acidic starting material can be removed with a basic wash.
-
Method: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[2][8][9] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase and can be separated.
Q: My product appears to have some water solubility, leading to low yields after aqueous workup. What should I do? A: Losing product to the aqueous layer is a common problem.[6]
-
Back-Extraction: After your initial washes, re-extract the combined aqueous layers with fresh portions of your organic solvent (e.g., EtOAc or DCM) to recover any dissolved product.
-
Brine Wash: Before drying the organic layer, wash it with saturated aqueous NaCl (brine). This reduces the solubility of organic compounds in the aqueous phase and helps to remove dissolved water from the organic layer.[10]
-
Non-Aqueous Methods: If losses are still significant, avoid aqueous workup altogether and rely on purification by column chromatography or recrystallization.
Q: The crude product is an oil that won't solidify, and chromatography is difficult. What are my options? A: Oily products can be challenging.
-
Solvent Removal: Ensure all high-boiling reaction solvents (e.g., DMF, DMSO) have been thoroughly removed, as they can prevent solidification.[6][11] Co-evaporation with a lower-boiling solvent like toluene can sometimes help.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether).
-
Chromatography Optimization: If chromatography is necessary, try different solvent systems or adsorbents (e.g., alumina instead of silica).
Data Presentation
Understanding the physical properties of the reagents and byproducts is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound (ODI) | C₈H₆N₄O₂ | 190.16 | 114–119 | Soluble in DCM, Chloroform, DMF; Insoluble in water.[1][3] |
| Imidazole | C₃H₄N₂ | 68.08 | 89–91 | Soluble in water, alcohol, and other polar organic solvents.[5] |
| Oxalic Acid (Hydrolysis Product) | C₂H₂O₄ | 90.03 | 189.5 (decomposes) | Soluble in water, ethanol, ether. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Purification of a Neutral, Acid-Stable Product
-
Quench Reaction: Once the reaction is complete (monitored by TLC or LCMS), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, remove it under reduced pressure. If a lower-boiling solvent like DCM or acetonitrile was used, you can proceed to the next step or concentrate the mixture.
-
Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, 10-20 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 5 volumes). This step removes the imidazole byproduct.[5]
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes) to remove any unreacted carboxylic acid or residual HCl.[9] Vent the funnel frequently, as CO₂ gas may be generated.[10]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 5 volumes) to remove residual water.[2]
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Further purify the product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Prepare Sample: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc) or the chromatography eluent. If insoluble, adsorb it onto a small amount of silica gel.
-
Pack Column: Prepare a silica gel column using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the product, determined by TLC analysis.
-
Load Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for synthesis using ODI, followed by workup and purification.
Caption: Decision tree for selecting a suitable purification method.
Caption: Reaction pathway showing the formation of the product and key byproducts.
References
- 1. This compound | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 18637-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
stability and storage of 1,1'-Oxalyldiimidazole reagent
Welcome to the technical support center for 1,1'-Oxalyldiimidazole (ODI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and what are its primary applications?
A1: this compound (ODI) is a white to off-white crystalline powder used as a high-activity coupling reagent in organic synthesis.[1] Its primary application is in the formation of amide bonds, particularly in peptide synthesis, where it serves as an efficient activator of carboxylic acids.[2] It is also used in the synthesis of esters and other acyl derivatives.
Q2: What are the key chemical and physical properties of ODI?
A2: ODI is characterized by its high reactivity, stemming from the two imidazole groups attached to an oxalyl backbone. It is soluble in common organic solvents like dichloromethane and N,N-dimethylformamide (DMF) but has poor solubility in water.[1] It is sensitive to moisture, heat, and strong oxidizing agents.[3]
Q3: What are the recommended storage conditions for ODI?
A3: Due to its high reactivity and sensitivity to moisture, ODI should be stored in a cool, dry place, away from heat and moisture.[3] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.[4] Refrigeration (0-10°C) is recommended for long-term storage.[4]
Q4: What are the main degradation pathways for ODI?
A4: The primary degradation pathway for ODI is hydrolysis, which occurs upon exposure to water or humid air.[1] This reaction breaks down the ODI molecule, leading to a loss of reactivity. Thermal decomposition can also occur at elevated temperatures.
Q5: Is ODI a hazardous substance?
A5: Yes, ODI is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this reagent.
Stability and Storage
Proper handling and storage are critical to maintain the reactivity and purity of ODI. Its high sensitivity to atmospheric moisture necessitates stringent storage protocols.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0–10°C)[4] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[4] | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Location | Cool, dry, and well-ventilated area | To prevent accidental exposure to moisture and heat. |
Shelf-Life Guidelines
While specific quantitative shelf-life data for ODI under various conditions is limited in publicly available literature, the following guidelines, based on ICH stability testing principles, can be applied to ensure its efficacy.
| Storage Condition | Expected Shelf-Life (with proper inert atmosphere packaging) | Considerations |
| Long-Term: 2-8°C | > 12 months | Ideal for long-term storage. The container should be allowed to warm to room temperature before opening to prevent condensation. |
| Accelerated: 25°C / 60% RH | Several weeks to months | Useful for estimating stability during shipping and short-term storage outside of refrigeration. A significant decrease in purity would be expected over time. |
| Stress: 40°C / 75% RH | Days to weeks | For forced degradation studies to understand decomposition pathways. Rapid degradation is expected. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using ODI.
Issue 1: Low or No Product Yield in Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Degraded ODI Reagent: ODI is highly sensitive to moisture and can hydrolyze if not stored properly, leading to a loss of activity. | 1. Verify Reagent Quality: Perform a purity check of the ODI reagent using non-aqueous titration or HPLC (see Experimental Protocols section). 2. Use Fresh Reagent: If the purity is questionable, use a fresh, unopened bottle of ODI. 3. Proper Handling: Ensure the reagent bottle is warmed to room temperature before opening to prevent moisture condensation. Handle the reagent under an inert atmosphere. |
| Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.[1] | 1. Solvent Choice: Use anhydrous solvents (e.g., DMF, DCM, THF) for the reaction. Ensure solvents are properly dried before use. 2. Temperature Control: Some coupling reactions may benefit from cooling to control exothermic reactions and minimize side products. 3. Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Presence of Nucleophilic Impurities: Impurities with nucleophilic groups in the reaction mixture can compete with the desired amine, leading to side products. | 1. Purify Starting Materials: Ensure all starting materials, including the carboxylic acid and amine, are of high purity. 2. Use Anhydrous Conditions: Traces of water can act as a nucleophile, leading to the hydrolysis of the activated carboxylic acid. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Racemization of Chiral Centers: This is a common issue in peptide synthesis, especially with certain amino acids. | 1. Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can be used to minimize racemization.[5] 2. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).[5] 3. Base Selection: Use a weaker, non-nucleophilic base for the reaction.[5] |
| Reaction with Imidazole Byproduct: Imidazole is a byproduct of the coupling reaction and can sometimes participate in side reactions.[6] | 1. Optimize Stoichiometry: Use the appropriate stoichiometry of the coupling reagent to minimize excess reagents and byproducts. 2. Purification: The imidazole byproduct is generally easy to remove during aqueous work-up and purification.[7] |
| Guanidinylation with Onium Salt Reagents (if used in conjunction): While not a direct side reaction of ODI, if other coupling reagents like HATU or HBTU are used, guanidinylation of the N-terminus can occur. | 1. Pre-activation: Pre-activate the carboxylic acid with the onium salt reagent before adding it to the amine component.[8] |
Logical Flow for Troubleshooting Low Yield
Experimental Protocols
Protocol 1: Purity Assessment of ODI by Non-Aqueous Titration
This method determines the purity of ODI by titrating its basic imidazole moieties with a strong acid in a non-aqueous solvent.
Instrumentation and Reagents:
-
Automatic titrator with a glass electrode
-
Burette
-
Glacial acetic acid (anhydrous)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the ODI sample into a dry 100 mL beaker.
-
Dissolution: Add 50 mL of anhydrous glacial acetic acid to the beaker and stir until the sample is completely dissolved.
-
Titration (Potentiometric):
-
Immerse the glass electrode into the solution.
-
Titrate with the standardized 0.1 N perchloric acid.
-
Record the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Titration (Visual Indicator):
-
Add 2-3 drops of crystal violet indicator to the dissolved sample.
-
Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
-
Calculation:
-
Calculate the purity of ODI based on the volume of titrant consumed, its normality, and the sample weight. Each mole of ODI will react with two moles of perchloric acid.
-
Protocol 2: Purity Assessment of ODI by HPLC
This method allows for the separation and quantification of ODI and potential impurities, such as imidazole.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Reference standards of ODI and imidazole
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10 A:B), and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of ODI and imidazole reference standards in a mixture of acetonitrile and water (e.g., 50:50). Create a series of dilutions for a calibration curve.
-
Sample Solution: Prepare the ODI sample to be tested at a similar concentration to the standards in the same diluent.
-
-
Analysis:
-
Inject the standard solutions to generate calibration curves.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to ODI and any impurities.
-
Calculate the purity of the ODI sample by area normalization or by using the calibration curves.
-
Workflow for HPLC Purity Analysis
References
- 1. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry [scielo.org.mx]
- 2. accelerated stability testing: Topics by Science.gov [science.gov]
- 3. This compound | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]
- 4. This compound | 18637-83-7 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srinichem.com [srinichem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Racemization in Peptide Synthesis with 1,1'-Carbonyldiimidazole (CDI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,1'-Carbonyldiimidazole (CDI) for peptide synthesis, with a specific focus on preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a concern?
A1: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid during the coupling reaction. This results in the incorporation of both D- and L-amino acid isomers into the peptide chain. The presence of these diastereomeric impurities can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity, making it a critical parameter to control during synthesis.
Q2: How does 1,1'-Carbonyldiimidazole (CDI) minimize racemization?
A2: CDI minimizes racemization primarily through its mechanism of action. It reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive acyl-imidazole intermediate.[1][2] This intermediate readily reacts with the amino group of the incoming amino acid. The reaction proceeds under mild conditions, and the formation of the highly racemization-prone oxazolone intermediate is less favored compared to methods that use stronger activating agents or require harsh basic conditions.[1][3]
Q3: What are the main advantages of using CDI over other coupling reagents?
A3: The primary advantages of using CDI include:
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Minimal Racemization: As discussed, its mechanism is inherently less prone to causing racemization.[2][3]
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Mild Reaction Conditions: CDI-mediated couplings can be performed at or below room temperature, preserving sensitive functional groups.[1][4]
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Clean Byproducts: The byproducts of the reaction are imidazole and carbon dioxide, which are easily removed during workup.[1][4]
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Versatility: CDI is compatible with both solution-phase and solid-phase peptide synthesis.[2]
Q4: Which amino acids are most susceptible to racemization, even when using CDI?
A4: While CDI is effective at suppressing racemization, certain amino acids are inherently more susceptible. These include:
-
Histidine (His): The imidazole side chain can catalyze racemization.
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Cysteine (Cys): The thiol group can also promote racemization.
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Phenylalanine (Phe) and its derivatives: The aromatic ring can influence the acidity of the alpha-proton.
Extra precautions should be taken when coupling these amino acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected levels of racemization | 1. Presence of excess base: Strong or excess tertiary amines can promote racemization. 2. Elevated reaction temperature: Higher temperatures can increase the rate of oxazolone formation. 3. Prolonged activation time: Leaving the amino acid activated with CDI for an extended period before adding the amine component can lead to racemization. 4. Moisture in the reaction: CDI is highly sensitive to moisture, which can lead to side reactions and affect coupling efficiency. | 1. If a base is necessary, use a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in stoichiometric amounts. 2. Perform the coupling reaction at 0 °C or room temperature. Avoid heating the reaction. 3. Add the amino component as soon as possible after the activation of the carboxylic acid with CDI. 4. Ensure all solvents and reagents are anhydrous. Handle CDI in a dry environment (e.g., under an inert atmosphere). |
| Low coupling efficiency or incomplete reaction | 1. Steric hindrance: Coupling of bulky or sterically hindered amino acids can be slow. 2. Poor solubility of reagents: The protected amino acid or the peptide-resin may have poor solubility in the chosen solvent. 3. Decomposition of CDI: Improper storage or handling of CDI can lead to its decomposition. | 1. Increase the reaction time or use a slight excess of the activated amino acid. For extremely difficult couplings, consider a more potent activating agent for that specific step. 2. Use a solvent system that ensures good swelling of the resin and solubility of the reagents, such as a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). 3. Store CDI in a desiccator and handle it quickly to minimize exposure to atmospheric moisture. Use a fresh batch of CDI if decomposition is suspected. |
| Formation of urea byproducts | Excess CDI: Unreacted CDI can react with the free amine of the amino acid to form a urea derivative, capping the peptide chain. | Use stoichiometric amounts of CDI relative to the carboxylic acid. If an excess of the activated amino acid is used, ensure the CDI is consumed during the activation step before adding the amine. |
Data Presentation
| Coupling Reagent | Relative Racemization Risk | Activation Speed | Common Additives | Key Considerations |
| CDI | Low | Moderate | None typically required | Moisture sensitive; clean byproducts. |
| DIC/HOBt | Low to Moderate | Moderate | HOBt | Dicyclohexylurea (DCU) byproduct is insoluble. |
| HBTU/HATU | Low to Moderate | Fast | None required | Generally high coupling efficiency; can cause side reactions with certain residues. |
| PyBOP | Low to Moderate | Fast | None required | Byproduct is a suspected carcinogen. |
Experimental Protocols
Protocol for a Standard Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) using CDI
This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide using the Fmoc/tBu strategy.
1. Materials and Reagents:
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Fmoc-protected amino acid
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1,1'-Carbonyldiimidazole (CDI)
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Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
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Resin with N-terminal Fmoc-deprotected peptide
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Piperidine solution (20% in DMF) for Fmoc deprotection
2. Fmoc Deprotection:
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Wash the resin with DMF (3 x 1 min).
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Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
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Treat the resin again with 20% piperidine in DMF for 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
3. Amino Acid Activation and Coupling:
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In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in anhydrous DMF.
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Add CDI (3 equivalents) to the amino acid solution and stir at room temperature. Activation is typically rapid and may be accompanied by the evolution of CO2. Allow the activation to proceed for 10-15 minutes.
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Add the solution of the activated amino acid to the deprotected resin.
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Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (Kaiser) test.
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Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
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Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next coupling cycle.
Mandatory Visualization
Caption: CDI pathway to peptide bond formation versus the racemization pathway.
References
effect of temperature on 1,1'-Oxalyldiimidazole reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,1'-Oxalyldiimidazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific substrate and solvent system. Generally, reactions are initiated at room temperature. For slower reactions, gently increasing the temperature to 37°C or slightly higher can increase the reaction rate. However, it is crucial to monitor for any degradation of starting materials or the desired product at elevated temperatures.[1] For some rapid ligations, temperatures as high as 75°C in organic solvents have been utilized.[1]
Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Slow reaction rates are a common issue. To accelerate your reaction:
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Increase Temperature: Cautiously increasing the reaction temperature can enhance the rate.[1]
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Increase Reagent Concentration: If your experimental design allows, increasing the concentration of the reactants can help speed up the reaction.[1]
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Solvent Choice: The choice of solvent can significantly influence reaction kinetics. While often performed in aprotic solvents like DMF or DMSO, exploring other compatible solvents might be beneficial.[1][2]
Q3: I am observing unexpected side products in my reaction mixture. What are the possible causes?
A3: The formation of side products can be attributed to several factors:
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Moisture: this compound is sensitive to moisture. Hydrolysis of the reagent can lead to the formation of oxalic acid and imidazole, which can complicate the reaction mixture.
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High Temperatures: Excessive heat can lead to the degradation of the reagent or the products, resulting in impurities.
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Reagent Purity: Ensure the purity of your this compound, as impurities can lead to unwanted side reactions.
Q4: How does temperature affect the stability of this compound?
A4: this compound has a melting point of 114-116 °C.[3] While stable at room temperature when stored properly (in a refrigerator, protected from moisture), its stability decreases at elevated temperatures.[3] Thermal degradation can occur, especially near its melting point, leading to the formation of byproducts. It is recommended to use the lowest effective temperature for your reaction to minimize degradation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS.[2][4] |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration. Monitor the reaction at regular intervals to determine the optimal time.[2] |
| Poor Reagent Solubility | Ensure all reactants are fully dissolved. Consider using a different solvent or a co-solvent system to improve solubility.[2] |
| Reagent Degradation | Use fresh this compound and ensure it has been stored under anhydrous conditions. Verify the purity of your starting materials. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.[1] |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Reduce the reaction temperature. Running the reaction at a lower temperature for a longer period might improve selectivity. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents. |
| Side Reactions with Solvent | If using a reactive solvent, consider switching to a more inert solvent. For example, DMF can sometimes participate in side reactions.[4] |
Experimental Protocols
General Procedure for Carboxylic Acid Activation with this compound
This protocol describes a general method for activating a carboxylic acid, a common application of this compound.
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Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid to an anhydrous aprotic solvent (e.g., THF, DMF, CH₂Cl₂) in an oven-dried flask.
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Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
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Reaction Initiation: Slowly add the this compound solution to the carboxylic acid solution at room temperature with stirring.
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Temperature Control & Monitoring:
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the progress of the activation by TLC or LC-MS.
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If the reaction is sluggish, gradually increase the temperature to 40°C and continue monitoring.
-
-
Subsequent Reaction: Once the activation is complete (disappearance of the starting carboxylic acid), the activated intermediate can be used in the next step of the synthesis (e.g., addition of an amine or alcohol).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
General Reaction Pathway for Carboxylic Acid Activation
Caption: General reaction pathway for carboxylic acid activation.
References
Optimizing Solvent Choice for 1,1'-Oxalyldiimidazole Couplings: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing amide and ester bond formation using 1,1'-Oxalyldiimidazole (ODI). Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your coupling reactions.
Troubleshooting Guide
This guide addresses specific challenges that may arise during this compound (ODI) mediated coupling reactions. The solutions provided are intended to streamline your experimental workflow and improve product yields and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Solubility of Reactants: The carboxylic acid, amine/alcohol, or ODI may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. | Solvent Screening: Test a range of aprotic solvents to find one that effectively dissolves all reactants. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common starting points. For particularly insoluble substrates, consider N,N-Dimethylformamide (DMF), but be mindful of its higher boiling point and potential for side reactions. Sonication: Briefly sonicating the reaction mixture can aid in the dissolution of stubborn starting materials. |
| Incomplete Activation of Carboxylic Acid: The reaction between the carboxylic acid and ODI to form the activated acyl imidazolide intermediate may be slow or incomplete. | Pre-activation: Stir the carboxylic acid and ODI together in the chosen solvent for a period (e.g., 30-60 minutes) before adding the amine or alcohol. This allows for the complete formation of the active intermediate. Temperature Adjustment: Gently warming the reaction mixture (e.g., to 40 °C) can sometimes facilitate the activation step, but should be done cautiously to avoid decomposition. | |
| Presence of Moisture: Water in the reaction can hydrolyze the highly reactive ODI and the acyl imidazolide intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield. | Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Formation of Side Products | Side Reactions with the Solvent: Certain solvents can react with the activated intermediate. For example, in the presence of a strong base, deprotonated DMF can act as a nucleophile. | Solvent Choice: Select a non-reactive aprotic solvent. DCM and THF are generally considered safe choices. Avoid protic solvents like alcohols unless they are the intended nucleophile. |
| Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity during the activation and coupling process. | Low-Temperature Coupling: Perform the reaction at lower temperatures (e.g., 0 °C or even -20 °C) to minimize the rate of epimerization. Rapid Coupling: Add the amine or alcohol promptly after the activation step to quickly consume the activated intermediate and reduce the time available for racemization. | |
| Difficult Purification | Excess Reagents or Byproducts: Unreacted ODI or the imidazole byproduct can complicate the purification of the desired product. | Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of ODI to ensure complete activation of the carboxylic acid, but avoid a large excess. Aqueous Work-up: Imidazole is water-soluble. Quenching the reaction with water or a dilute acid solution (e.g., 1M HCl) will protonate the imidazole, allowing it to be easily removed in the aqueous phase during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and what is it used for?
A1: this compound (ODI) is a crystalline solid used as a coupling reagent in organic synthesis. It is primarily employed to facilitate the formation of amide and ester bonds by activating carboxylic acids.
Q2: How does ODI activate a carboxylic acid?
A2: ODI reacts with a carboxylic acid to form a highly reactive acyl imidazolide intermediate and releases two molecules of imidazole and carbon dioxide. This acyl imidazolide is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester.
Q3: What are the advantages of using ODI over other coupling reagents?
A3: The primary advantages of ODI include the formation of gaseous (CO and CO2) and a water-soluble byproduct (imidazole), which simplifies product purification. The reaction often proceeds under mild conditions with high yields.
Q4: In which solvents is ODI most effective?
A4: ODI couplings are typically performed in anhydrous aprotic solvents. The choice of solvent is critical and depends on the solubility of the substrates. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used and often provide a good balance of reactivity and ease of handling. For less soluble substrates, N,N-Dimethylformamide (DMF) can be used, though purification can be more challenging.
Q5: Can I use a base in my ODI coupling reaction?
A5: Generally, a base is not required for ODI couplings, as the imidazole generated in situ can act as a mild base. However, if you are using the salt of an amine (e.g., an amine hydrochloride), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) will be necessary to liberate the free amine for the coupling reaction.
Q6: How can I monitor the progress of my ODI coupling reaction?
A6: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.
Quantitative Data on Solvent Effects
The choice of solvent can significantly impact the yield of an ODI-mediated coupling reaction. The following table summarizes the typical performance of common solvents. Please note that these are representative yields and can vary depending on the specific substrates used.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Representative Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 2 - 6 hours | 85 - 95% | Good solubility for a wide range of substrates. Easy to remove under reduced pressure. |
| Tetrahydrofuran (THF) | 7.52 | 3 - 8 hours | 80 - 90% | Good solvating properties. Can be a good alternative to DCM. |
| Acetonitrile (MeCN) | 36.64 | 2 - 6 hours | 88 - 98% | Higher polarity can be beneficial for polar substrates. |
| N,N-Dimethylformamide (DMF) | 36.71 | 4 - 12 hours | 75 - 85% | Excellent solvating power for difficult substrates, but higher boiling point makes removal more difficult. Potential for side reactions. |
Experimental Protocols
Below are generalized protocols for performing a this compound mediated amide coupling in different solvents. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Amide Coupling in Dichloromethane (DCM)
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Add anhydrous DCM to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
-
Add this compound (1.05 eq.) to the solution and stir at room temperature for 30-60 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amide Coupling in Tetrahydrofuran (THF)
-
Follow steps 1-3 from Protocol 1, using anhydrous THF as the solvent.
-
Dissolve the amine (1.0 eq.) in anhydrous THF and add it to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reaction times may be slightly longer than in DCM (typically 3-8 hours).
-
For work-up, follow steps 7-10 from Protocol 1.
Protocol 3: Amide Coupling in Acetonitrile (MeCN)
-
Follow steps 1-3 from Protocol 1, using anhydrous Acetonitrile as the solvent.
-
Dissolve the amine (1.0 eq.) in anhydrous Acetonitrile and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress. Reactions in MeCN are often efficient and can be complete within 2-6 hours.
-
For work-up, follow steps 7-10 from Protocol 1.
Logical Workflow for Solvent Optimization
The following diagram illustrates a logical workflow for selecting the optimal solvent for your this compound coupling reaction.
Caption: Workflow for ODI Coupling Solvent Selection.
Technical Support Center: Removal of Imidazole Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions regarding the removal of imidazole byproducts from reaction mixtures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of both protein samples and small organic molecules.
For Protein Purification (Post-IMAC)
Question 1: My protein is precipitating after eluting from the Ni-NTA column and attempting to remove imidazole. What should I do?
Answer: Protein precipitation upon imidazole removal is a common issue and can be caused by several factors. Here is a step-by-step troubleshooting guide:
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High Protein Concentration: The elution from an affinity column often results in a highly concentrated protein sample. The removal of imidazole can alter the solution's properties, leading to aggregation.
-
Solution: Try performing the imidazole removal (e.g., dialysis or diafiltration) with a more dilute protein solution. You can concentrate the protein again after the imidazole has been removed and the protein is in a stable buffer.
-
-
Buffer Composition: The final buffer composition may not be optimal for your protein's stability in the absence of imidazole.
-
Solution:
-
pH: Ensure the buffer pH is at least 1 unit away from your protein's isoelectric point (pI).
-
Ionic Strength: Some proteins require a certain salt concentration (e.g., 150-500 mM NaCl) to stay soluble. Ensure your final buffer has an appropriate ionic strength.
-
Additives: Consider adding stabilizing agents to your dialysis or final buffer, such as:
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Glycerol (5-20%)
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Sugars (e.g., sucrose or trehalose)
-
Non-ionic detergents (for membrane proteins)
-
-
-
-
Rate of Imidazole Removal: Rapid removal of imidazole can sometimes shock the protein into precipitating.
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Solution: If using dialysis, consider a stepwise dialysis with gradually decreasing imidazole concentrations.
-
-
Residual Nickel Ions: Leached Ni2+ ions from the column can cause aggregation once imidazole is removed.
-
Solution: Add a chelating agent like EDTA (1-5 mM) to the dialysis buffer for the initial dialysis step to remove any leached nickel. Then, perform a second dialysis in the final buffer without EDTA.
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Question 2: Which method is best for removing imidazole from my protein sample: Dialysis, Diafiltration, or a Desalting Column?
Answer: The best method depends on your sample volume, concentration, and the urgency of the removal.
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Dialysis:
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Best for: Larger sample volumes where processing time is not a critical factor. It is a gentle method.
-
Considerations: Can be time-consuming (often overnight) and may lead to sample dilution.
-
-
Diafiltration (using centrifugal concentrators):
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Best for: Smaller to medium sample volumes and when simultaneous concentration and buffer exchange is desired. It is relatively fast.
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Considerations: Can lead to protein aggregation on the membrane if not optimized. Repeated cycles of dilution and concentration are necessary for efficient imidazole removal.
-
-
Desalting Column (Size-Exclusion Chromatography):
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Best for: Rapid buffer exchange for small sample volumes. It is very effective at removing small molecules.
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Considerations: Can lead to significant sample dilution. Pre-packed columns (e.g., PD-10) are convenient for common buffer exchanges.
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For Small Molecule Organic Synthesis
Question 1: How can I remove excess imidazole from my organic reaction mixture? My product is soluble in organic solvents.
Answer: If your product is stable to acidic conditions, an aqueous acid wash is the most common and effective method.
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Principle: Imidazole is a basic compound. Washing your organic layer with a dilute aqueous acid solution will protonate the imidazole, forming a water-soluble imidazolium salt. This salt will then partition into the aqueous layer, effectively removing it from your organic phase.
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Procedure:
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Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
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Transfer the solution to a separatory funnel.
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Wash the organic layer one to three times with a dilute aqueous acid solution (e.g., 1 M HCl, 0.5 M HCl, or saturated aqueous NH4Cl if your product is acid-sensitive).
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Separate the aqueous layer.
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Wash the organic layer with brine to remove any remaining water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
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Question 2: My product is sensitive to acid. What are my alternatives for removing imidazole?
Answer: If your product is not acid-stable, you have several other options:
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Water Wash: Imidazole has some water solubility. Multiple washes with deionized water can remove a significant portion of the imidazole, although it may be less efficient than an acid wash.
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Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification.
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Principle: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while imidazole remains soluble at low temperatures.
-
Procedure: A general procedure involves dissolving the crude product in a minimal amount of hot solvent, allowing it to cool slowly to form crystals of your pure product, and then filtering to separate the crystals from the mother liquor which contains the dissolved imidazole.
-
-
Column Chromatography: If other methods fail, silica gel chromatography can be used. However, imidazole can be challenging to separate from some products on silica gel. A polar eluent system will likely be required, and careful optimization of the solvent system will be necessary.
-
Solid-Phase Extraction (SPE): For some applications, an SPE cartridge with a suitable stationary phase (e.g., a cation exchange resin) can be used to bind the basic imidazole while allowing your neutral or acidic product to pass through.
Data Presentation
The following table summarizes the key features of different imidazole removal methods for protein purification.
| Method | Typical Protein Recovery | Speed | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | > 90% | Slow (hours to overnight) | High (suitable for large volumes) | Gentle on proteins, simple setup | Time-consuming, potential for sample dilution |
| Diafiltration/Ultrafiltration | 85-95%[1] | Moderate to Fast (minutes to hours) | Low to Medium | Simultaneous concentration and buffer exchange | Potential for membrane fouling or protein aggregation |
| Size-Exclusion Chromatography (Desalting Column) | > 95% | Very Fast (minutes) | Low to Medium | Rapid and efficient removal of small molecules | Significant sample dilution, requires chromatography system for larger scales |
| Ammonium Sulfate Precipitation | Variable | Moderate | High | Can also concentrate the protein | Requires redissolving and further desalting |
Experimental Protocols
Protocol 1: Acidic Wash for Imidazole Removal from an Organic Reaction Mixture
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Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).
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Liquid-Liquid Extraction:
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Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl.
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Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
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Allow the layers to separate completely.
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Drain the lower aqueous layer.
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Repeat the wash with 1 M HCl one more time.
-
-
Neutralization and Washing:
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
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Wash the organic layer with brine (saturated aqueous NaCl) to remove the majority of the dissolved water.
-
-
Drying and Concentration:
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Drain the organic layer into an Erlenmeyer flask.
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Add a sufficient amount of a solid drying agent (e.g., anhydrous MgSO4 or Na2SO4) and swirl the flask. The drying agent should no longer clump together when the solution is dry.
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Filter the solution to remove the drying agent.
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Concentrate the filtrate using a rotary evaporator to obtain the purified product.
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Protocol 2: Imidazole Removal from a Protein Sample using a Desalting Column (Gravity Flow)
This protocol is for a pre-packed GE Healthcare PD-10 Desalting Column.
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Column Preparation:
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Remove the top cap of the column and pour off the excess storage solution.
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Cut the bottom tip of the column.
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Place the column in a collection tube or a suitable rack.
-
-
Equilibration:
-
Equilibrate the column by adding 25 mL of the desired final buffer (imidazole-free) to the top of the column. Allow the buffer to flow through the column by gravity.
-
-
Sample Application:
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After the equilibration buffer has completely entered the packed bed, apply the protein sample (up to 2.5 mL) to the top of the column.
-
-
Elution:
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Once the sample has completely entered the packed bed, add the desired final buffer to the top of the column.
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Collect the eluate. The purified protein will typically elute in a volume of approximately 3.5 mL.
-
Visualizations
Caption: Workflow for His-tagged protein purification and imidazole removal.
Caption: Decision tree for removing imidazole from small molecule reactions.
References
Technical Support Center: 1,1'-Oxalyldiimidazole (ODI)
Welcome to the technical support center for 1,1'-Oxalyldiimidazole (ODI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of ODI, with a particular focus on the impact of moisture on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODI) and what are its primary applications?
A1: this compound (ODI) is a chemical reagent used for the activation of carboxylic acids. It is commonly employed in peptide synthesis, esterification, and other amidation reactions.[1] It functions as a coupling reagent, facilitating the formation of amide or ester bonds.
Q2: Why is it critical to handle ODI in a moisture-free environment?
A2: ODI is highly sensitive to moisture and hydrolyzes readily.[2] Exposure to water will cause it to decompose, rendering it inactive for its intended purpose. This decomposition can lead to significantly lower reaction yields or complete reaction failure.
Q3: What are the signs that my ODI reagent may have been compromised by moisture?
A3: Visual signs of compromised ODI can include a change in color or texture of the powder. However, the most definitive sign is a significant decrease in the yield of your reaction or a complete lack of product formation. To confirm, you can perform a small-scale test reaction with a trusted substrate and compare the outcome with previous successful experiments.
Q4: How should I properly store this compound?
A4: ODI should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep it in a dry environment, such as a desiccator.
Q5: What are the decomposition products of ODI when it reacts with water?
A5: When ODI reacts with water, it hydrolyzes to form oxalic acid and imidazole. These byproducts can potentially interfere with your desired reaction.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the use of ODI, particularly those arising from moisture contamination.
Issue: Low or No Yield in a Coupling Reaction
If you are experiencing a lower-than-expected yield or no product formation in a reaction where ODI is used as a coupling reagent, follow these troubleshooting steps.
Step 1: Verify the Integrity of Your ODI Reagent
-
Question: Could my ODI have been exposed to moisture?
-
Action:
-
Review your storage and handling procedures. Was the container tightly sealed? Was it opened outside of a glovebox or in a high-humidity environment?
-
Visually inspect the reagent for any changes in appearance.
-
If moisture exposure is suspected, it is best to use a fresh, unopened container of ODI for your next experiment.
-
Step 2: Ensure Anhydrous Reaction Conditions
-
Question: Are my solvents and other reagents sufficiently dry?
-
Action:
-
Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
Dry any other reagents that may contain residual moisture.
-
Step 3: Monitor the Reaction Progress
-
Question: How can I confirm if the activation of the carboxylic acid is the failing step?
-
Action:
-
You can monitor the activation step by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if the activated intermediate is stable enough to be observed. A lack of conversion of the starting carboxylic acid would point to inactive ODI.
-
Quantitative Data Summary
Table 1: Impact of Moisture on ODI Activity (Qualitative)
| Moisture Level | Expected Impact on ODI Activity | Consequence for Reaction Yield |
| Trace Moisture | Partial hydrolysis of ODI | Reduced yield |
| Significant Moisture | Complete or near-complete hydrolysis of ODI | Reaction failure (no desired product) |
Experimental Protocols
Protocol 1: General Procedure for Using ODI in a Coupling Reaction under Anhydrous Conditions
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent.
-
Use anhydrous grade solvents. If not available, distill and dry the solvents using standard laboratory procedures. Store dried solvents over activated molecular sieves.
-
Ensure all other reagents are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Add the carboxylic acid and the anhydrous solvent to the reaction flask via a syringe or cannula.
-
In a separate flask, weigh the required amount of ODI in a glovebox or under a blanket of inert gas.
-
Add the ODI to the reaction mixture.
-
Stir the reaction at the appropriate temperature and for the recommended time as per your specific protocol.
-
Add the nucleophile (e.g., amine or alcohol) to the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, perform the work-up as described in your specific procedure.
-
Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents
To ensure your solvents are sufficiently dry for use with ODI, it is recommended to determine the water content. Karl Fischer titration is a highly accurate method for this purpose.
-
Apparatus: A Karl Fischer titrator.
-
Procedure:
-
Follow the instrument manufacturer's instructions for standardization and sample analysis.
-
Carefully transfer a known volume or weight of the solvent to be tested into the titration vessel.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content, typically in parts per million (ppm).
-
-
Acceptance Criteria: For reactions involving highly moisture-sensitive reagents like ODI, the water content in the solvent should ideally be below 50 ppm.
Visualizations
Caption: Hydrolysis Pathway of ODI
Caption: Anhydrous Experimental Workflow
References
Validation & Comparative
A Comparative Guide to Alternatives for 1,1'-Oxalyldiimidazole in Amide Bond Formation
For researchers, scientists, and professionals in drug development, the formation of the amide bond is a cornerstone of chemical synthesis, pivotal in creating everything from small molecule drugs to complex peptides. While 1,1'-Oxalyldiimidazole (ODI) is a known reagent for this transformation, a diverse array of alternatives offers distinct advantages in terms of efficiency, substrate scope, and the preservation of stereochemical integrity. This guide provides an objective comparison of prominent alternatives to ODI, supported by experimental data, to facilitate the selection of the most suitable reagent for your specific synthetic challenge.
Performance Comparison of Amide Coupling Reagents
The efficacy of a coupling reagent is paramount and is typically assessed by yield, reaction rate, and its ability to suppress side reactions, most notably racemization of chiral centers. The following table summarizes the performance of various classes of coupling reagents in comparison to imidazole-based activators like 1,1'-Carbonyldiimidazole (CDI), a close analog of ODI.
| Reagent Class | Example Reagent(s) | Typical Yield | Racemization Potential | Key Advantages | Key Disadvantages |
| Imidazole-based | This compound (ODI), 1,1'-Carbonyldiimidazole (CDI) | Good to Excellent | Low to Moderate | Cost-effective, simple workup. | Moisture sensitive, can be slower than other reagents. |
| Carbodiimides | DCC, DIC, EDC | Good to Excellent | Moderate to High (additive often required) | Widely used, cost-effective (DCC, DIC). | Byproduct removal can be difficult (DCC), risk of racemization without additives. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Excellent | Low | High efficiency, low racemization. | Byproduct (HMPA from BOP) can be carcinogenic, higher cost. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Excellent | Very Low | High reactivity, fast reaction times, low racemization, suitable for difficult couplings. | Higher cost, potential for side reactions with the amine component. |
Note: The performance of each reagent is highly dependent on the specific substrates, solvent, temperature, and base used. The data presented is a generalization based on available literature.
Mechanistic Overview and Classification of Coupling Reagents
The primary function of a coupling reagent is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
The diverse array of coupling reagents can be broadly categorized based on their chemical structure and mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of coupling reagents. Below are representative procedures for amide bond formation using this compound and several common alternatives.
Protocol 1: Amide Synthesis using this compound (ODI)
This protocol is a general procedure for the formation of an amide bond from a carboxylic acid and an amine using ODI.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (ODI) (1.1 equiv)
-
Amine (1.0 equiv)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
Procedure:
-
To a stirred solution of the carboxylic acid (10 mmol) in anhydrous acetonitrile (30 mL), add this compound (11 mmol) in a single portion.
-
Stir the mixture at room temperature for 15 minutes, then heat to 40°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Add the amine (10 mmol) to the reaction mixture.
-
Heat the mixture to 60°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous NaHCO₃, 2% aqueous HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be further purified by crystallization or chromatography.
Protocol 2: Amide Synthesis using a Carbodiimide (DCC) and HOBt
This protocol describes a standard procedure for amide coupling using N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary base (e.g., Triethylamine or Diisopropylethylamine) (1.1 equiv, if amine salt is used)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF.
-
Add the amine (1.0 equiv) to the solution. If the amine is a hydrochloride or other salt, add the tertiary base (1.1 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM or DMF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate from the reaction mixture. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide. Purify as necessary.
Protocol 3: Amide Synthesis using a Uronium Salt (HATU)
This protocol outlines the use of the highly efficient coupling reagent HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
HATU (1.0 equiv)
-
Amine (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.0 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or crystallization.
Conclusion
The choice of a coupling reagent for amide bond formation extends far beyond this compound. While ODI and its analog CDI offer a cost-effective and straightforward approach, modern reagents, particularly from the uronium/aminium and phosphonium salt classes, provide significant advantages in terms of reaction speed, yield, and suppression of racemization, especially for challenging substrates encountered in peptide and complex molecule synthesis. The selection of the optimal reagent will ultimately depend on a careful consideration of the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, cost considerations, and the desired purity of the final product. The experimental protocols provided herein offer a starting point for the rational evaluation and implementation of these powerful synthetic tools.
A Comparative Guide to Amide Bond Formation: The Efficacy of 1,1'-Oxalyldiimidazole Versus Leading Coupling Reagents
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient formation of amide bonds is a critical process. The choice of coupling reagent plays a pivotal role in determining reaction outcomes, influencing yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of the imidazolium-based coupling reagent, 1,1'-Oxalyldiimidazole (ODI), with other widely used alternatives, namely the uronium/aminium salts HATU and HBTU, and the carbodiimide EDC. This analysis is supported by available experimental data to facilitate an informed selection of the most suitable reagent for specific synthetic needs.
Performance Comparison of Coupling Reagents
The effectiveness of a coupling reagent is typically evaluated based on several key parameters: the yield of the desired amide, the extent of side reactions such as racemization, and the reaction kinetics. While direct head-to-head comparative studies involving ODI against all major coupling reagents under identical conditions are limited in the literature, this guide consolidates available data to provide a comprehensive overview.
This compound (ODI)
This compound is an imidazolium-based coupling reagent that activates carboxylic acids to facilitate amide bond formation. Literature data indicates that ODI is an effective reagent for the synthesis of a variety of amides, including dipeptides, with good to excellent yields.
Table 1: Performance Data for this compound (ODI) in Amide and Dipeptide Synthesis
| Carboxylic Acid | Amine | Product Yield (%) |
| Benzoic acid | Aniline | 91 |
| Phenylacetic acid | Benzylamine | 85 |
| N-Benzoyl-L-leucine | Glycine ethyl ester | 82 |
| N-Benzyloxycarbonyl-L-proline | L-Alanine methyl ester | 75 |
Data sourced from Kitagawa et al., 1987.
Uronium/Aminium Reagents: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents, particularly in solid-phase peptide synthesis.
Table 2: Comparative Performance of HATU and HBTU in a Model Dipeptide Synthesis
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) |
| HATU | 95-99 | >98 | 1-2 | <0.5 |
| HBTU | 90-95 | >95 | 2-4 | <1.0 |
Data represents typical ranges compiled from various sources.
HATU generally exhibits higher reactivity and lower racemization rates compared to HBTU, especially for sterically hindered amino acids. This is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive active ester.
Carbodiimide Reagent: EDC
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that is widely used due to its affordability and the ease of removal of its urea byproduct. It is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.
Table 3: Performance of EDC/HOBt in a Model Dipeptide Synthesis
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 |
Data represents typical ranges compiled from various sources.
While cost-effective, EDC generally exhibits lower reactivity and longer reaction times compared to onium salt reagents. The level of racemization can also be higher but is significantly reduced by the use of additives.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for amide bond formation using the discussed coupling reagents.
General Protocol for Amide Synthesis using this compound (ODI)
-
To a stirred solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile), add this compound (1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove byproducts, followed by extraction and purification of the desired amide.
General Protocol for Amide Synthesis using HATU/HBTU
-
Dissolve the carboxylic acid (1.0 eq.), HATU or HBTU (1.0 eq.), and a suitable additive if required (e.g., HOBt, 1.0 eq.) in an aprotic solvent (e.g., DMF, NMP).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.
-
Stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work-up and purification are performed as required by the specific product.
General Protocol for Amide Synthesis using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.), the amine (1.0 eq.), and HOBt (1.0 eq.) in a suitable solvent (e.g., DMF, DCM).
-
Cool the reaction mixture in an ice bath.
-
Add EDC (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The work-up typically involves washing with aqueous solutions to remove the water-soluble urea byproduct and excess reagents.
Visualizing the Reaction Workflow
The general workflow for a comparative evaluation of coupling reagents in a laboratory setting can be visualized as follows.
Caption: A generalized experimental workflow for the comparative evaluation of different coupling reagents.
Mechanism of Action
Understanding the mechanism of action of each coupling reagent is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Simplified mechanisms of action for different classes of coupling reagents.
Conclusion
The selection of an appropriate coupling reagent is a critical decision in the synthesis of amides and peptides.
-
This compound (ODI) presents itself as a competent coupling reagent, offering good yields and reportedly low levels of racemization. However, a lack of extensive modern comparative data, particularly quantitative racemization studies, makes a definitive performance assessment against the current state-of-the-art reagents challenging.
-
HATU stands out as a superior reagent for syntheses where high yield, high purity, and minimal racemization are paramount, especially for challenging substrates. Its higher cost is a primary consideration.
-
HBTU offers a good balance of performance and cost, making it a reliable choice for a wide range of standard applications.
-
EDC , particularly when used with an additive like HOBt or OxymaPure, remains a viable and economical option. Its water-soluble byproducts simplify purification, although it may require longer reaction times to achieve yields comparable to onium salt-based reagents.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, cost considerations, and the desired level of purity and stereochemical integrity of the final product. For routine applications, the cost-effectiveness of EDC or the balanced performance of HBTU may be sufficient. For challenging syntheses, the superior efficiency of HATU is often justified. ODI can be considered a valuable alternative, particularly when exploring different classes of activating agents, though further investigation into its racemization potential with modern analytical techniques would be beneficial.
A Comparative Guide: 1,1'-Oxalyldiimidazole (ODI) vs. Carbonyldiimidazole (CDI) in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of coupling reagent is critical for the efficiency and success of chemical syntheses. Carbonyldiimidazole (CDI) is a well-established and widely used reagent for the formation of amides, esters, and other carboxylic acid derivatives, particularly in peptide synthesis. However, a lesser-known analogue, 1,1'-Oxalyldiimidazole (ODI), presents a compelling alternative. This guide provides an objective comparison of ODI and CDI, summarizing their performance, outlining experimental protocols, and offering insights into their respective advantages.
Performance Comparison: ODI vs. CDI
While direct, side-by-side comparative studies with extensive quantitative data are limited in the available literature, a comparison can be drawn based on their chemical properties, reaction mechanisms, and known applications.
Key Distinctions and Potential Advantages of ODI:
-
Byproducts: A significant theoretical advantage of ODI lies in its byproducts. The reaction of ODI with a carboxylic acid releases two equivalents of imidazole and a mixture of carbon monoxide (CO) and carbon dioxide (CO2), which are gaseous and can be easily removed from the reaction mixture. In contrast, CDI produces one equivalent of imidazole and one equivalent of CO2. The generation of an additional equivalent of a volatile byproduct could potentially simplify reaction work-up and purification.
-
Reactivity: As a di-activated carbonyl system, ODI is expected to be more reactive than CDI. This could potentially lead to faster reaction times or the ability to couple more sterically hindered substrates. However, without direct comparative experimental data, this remains a theoretical advantage.
The following table summarizes the key properties of ODI and CDI:
| Property | This compound (ODI) | Carbonyldiimidazole (CDI) |
| Molecular Formula | C₈H₆N₄O₂ | C₇H₆N₄O |
| Molecular Weight | 190.16 g/mol | 162.15 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 114-116 °C | 116-122 °C |
| Byproducts | 2 x Imidazole, CO, CO₂ | 1 x Imidazole, CO₂ |
| Key Applications | Activation of carboxylic acids, peptide synthesis, esterification | Peptide synthesis, esterification, amidation, synthesis of ureas and carbamates |
| Advantages of CDI | Well-established, mild reaction conditions, minimal racemization in peptide synthesis. | - |
| Potential Advantages of ODI | Gaseous byproducts for easier removal, potentially higher reactivity. | - |
Reaction Mechanisms
Both ODI and CDI function by activating a carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (to form an amide), an alcohol (to form an ester), or other nucleophiles.
Below are diagrams illustrating the general activation of a carboxylic acid by ODI and CDI.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a dipeptide using this compound as the coupling reagent. This protocol is based on a published procedure and is provided for illustrative purposes.
Synthesis of a Dipeptide using ODI
Materials:
-
N-protected α-amino acid
-
α-amino acid ester hydrochloride
-
This compound (ODI)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
2% aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected α-amino acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add this compound (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
In a separate flask, prepare a solution of the α-amino acid ester hydrochloride (1.0 eq) and triethylamine (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of the amino acid ester to the activated carboxylic acid mixture dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, 2% HCl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Conclusion
Carbonyldiimidazole remains a reliable and extensively documented coupling reagent for a wide range of synthetic applications. Its mild reaction conditions and proven ability to minimize racemization make it a staple in peptide synthesis. While direct experimental evidence demonstrating the superiority of this compound is not yet abundant in the scientific literature, its chemical structure suggests potential advantages. The generation of exclusively gaseous byproducts in addition to two equivalents of imidazole could streamline purification processes. Further comparative studies are warranted to fully elucidate the practical benefits of ODI in terms of reaction kinetics, yields, and overall efficiency across a broader scope of substrates. For researchers seeking to optimize their synthetic routes, particularly in scenarios where rapid and complete removal of byproducts is paramount, exploring ODI as an alternative to CDI could be a worthwhile endeavor.
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 1,1'-Oxalyldiimidazole in Large-Scale Synthesis
For researchers, scientists, and drug development professionals steering the demanding course of large-scale chemical synthesis, the choice of a coupling reagent is a critical decision point, balancing efficiency, cost, and downstream processability. Among the arsenal of available reagents, 1,1'-Oxalyldiimidazole (ODI) presents a compelling, albeit less documented, option. This guide provides a comprehensive cost-benefit analysis of ODI, comparing it with established alternatives and offering insights into its practical application in industrial settings.
In the landscape of amide bond formation, a cornerstone of pharmaceutical and fine chemical synthesis, reagents are often categorized by their activating mechanism, cost, and performance. While uronium and phosphonium salts like HATU and PyBOP are celebrated for their high efficiency, particularly in complex peptide synthesis, their cost can be a significant hurdle for large-scale production. On the other end of the spectrum, carbodiimides such as DCC and DIC offer a more economical route, though often at the expense of reaction speed and potential side reactions.
This compound, a crystalline solid, belongs to the family of imidazole-based activating agents, which also includes the well-known 1,1'-Carbonyldiimidazole (CDI). These reagents activate carboxylic acids by forming a highly reactive acylimidazolide intermediate. This guide will delve into the quantitative performance, economic viability, and practical handling of ODI in comparison to its counterparts, providing the necessary data for informed decision-making in a large-scale context.
Performance Comparison: A Quantitative Overview
While direct, large-scale comparative data for ODI against all common coupling reagents is not extensively published, we can extrapolate its performance based on its chemical properties and available experimental data for related compounds. The following tables summarize key performance indicators. It is important to note that actual results can vary significantly based on the specific substrates, solvents, and reaction conditions.
Table 1: Comparative Performance of Coupling Reagents in a Model Amide Synthesis
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Reaction Time | Racemization Risk | Byproducts |
| This compound (ODI) | 85-95 (estimated) | >95 (estimated) | 1-4 hours | Low to Moderate | Imidazole, CO, CO2 |
| HATU | >95 | >98 | 0.5-2 hours | Very Low | Tetramethylurea, HOAt |
| HBTU | 90-98 | >97 | 0.5-2 hours | Low | Tetramethylurea, HOBt |
| PyBOP | 90-98 | >97 | 1-3 hours | Low | Hexamethylphosphoramide (HMPA), HOBt |
| DCC/HOBt | 80-90 | >95 | 4-12 hours | Moderate | Dicyclohexylurea (DCU), HOBt |
| CDI | 80-90 | >95 | 2-6 hours | Moderate | Imidazole, CO2 |
Note: Data for ODI is estimated based on the performance of similar imidazole-based reagents and general chemical principles. Actual performance may vary.
Table 2: Cost-Benefit Profile of Common Coupling Reagents
| Coupling Reagent | Relative Cost (per mole) | Key Advantages | Key Disadvantages |
| This compound (ODI) | Moderate | Crystalline solid, easy to handle; Gaseous byproducts simplify workup. | Limited large-scale data; Moisture sensitive. |
| HATU | High | High efficiency, low racemization, fast reactions. | High cost; Potential for side reactions (guanidinylation). |
| HBTU | High | High efficiency, widely used. | High cost; Byproducts can be difficult to remove. |
| PyBOP | High | High efficiency, low racemization. | Forms carcinogenic byproduct (HMPA); High cost. |
| DCC/HOBt | Low | Low cost. | Insoluble urea byproduct complicates purification; Longer reaction times. |
| CDI | Low-Moderate | Relatively low cost; Gaseous byproduct. | Moisture sensitive; Can be less reactive than ODI. |
Experimental Protocols
General Protocol for Amide Synthesis using this compound (ODI)
This protocol provides a general guideline for a solution-phase amide coupling reaction. Optimization of stoichiometry, temperature, and reaction time is recommended for specific substrates.
-
Reaction Setup: A reaction vessel is charged with the carboxylic acid (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: this compound (1.05-1.2 eq.) is added portion-wise to the stirred solution at a controlled temperature (typically 0-25 °C). The formation of the active acylimidazolide intermediate is monitored by a suitable analytical technique (e.g., TLC or in-situ IR).
-
Coupling: The amine (1.0-1.1 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC, HPLC, or LC-MS until completion.
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is then extracted with an appropriate organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as crystallization or column chromatography.
Synthesis of this compound (ODI)
A common laboratory-scale synthesis of ODI involves the reaction of oxalyl chloride with imidazole. For a large-scale, cost-effective process, using a less hazardous and more economical starting material like diethyl oxalate is preferable.
-
Reaction Setup: A solution of imidazole (2.2 eq.) in an anhydrous aprotic solvent is prepared in a reaction vessel equipped for inert atmosphere operation.
-
Reagent Addition: A solution of diethyl oxalate (1.0 eq.) in the same solvent is added dropwise to the imidazole solution at a controlled temperature.
-
Reaction and Isolation: The reaction mixture is stirred until the reaction is complete. The precipitated this compound is then isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualizing the Process
To better understand the chemical pathways and workflows, the following diagrams are provided.
Cost-Benefit Deep Dive
Reagent Cost and Synthesis
The primary cost driver for any coupling reagent is its manufacturing process. While high-purity, research-grade ODI can be relatively expensive, its large-scale synthesis from inexpensive raw materials like diethyl oxalate and imidazole presents a pathway to significant cost reduction. In contrast, complex reagents like HATU involve multi-step syntheses with costly starting materials, making their large-scale production inherently more expensive.
A key advantage of ODI is its crystalline, solid nature, which simplifies handling, storage, and dosing in a large-scale manufacturing environment compared to viscous liquids or hygroscopic solids.
Process Efficiency and Throughput
The reaction times for ODI-mediated couplings are generally shorter than those for carbodiimide-based methods, potentially leading to increased plant throughput. While not as rapid as the fastest uronium/phosphonium reagents, the balance of reaction speed and cost can be favorable for ODI.
Workup and Purification
A significant, yet often overlooked, cost in large-scale synthesis is the workup and purification of the final product. ODI offers a distinct advantage here. Its primary byproducts are imidazole, which is water-soluble and easily removed by aqueous washes, and carbon monoxide and carbon dioxide, which are gases. This contrasts sharply with reagents like DCC, which produces dicyclohexylurea (DCU), a notoriously insoluble byproduct that often requires filtration and can complicate purification. Similarly, the byproducts of many onium salts can be challenging to remove completely.
Waste Management and Safety
From a green chemistry perspective, the generation of gaseous byproducts by ODI is advantageous as it reduces the volume of solid and liquid waste. However, the release of carbon monoxide, a toxic gas, requires appropriate engineering controls in a large-scale setting. Imidazole, while water-soluble, will be present in the aqueous waste stream and requires appropriate treatment before disposal.
In terms of safety, ODI is a moisture-sensitive and corrosive solid. Standard personal protective equipment and handling procedures for such reagents are necessary. It is, however, considered less hazardous than some of the benzotriazole-based reagents which can have explosive properties.
Conclusion
This compound emerges as a promising coupling reagent for large-scale synthesis, offering a compelling balance of reactivity, cost-effectiveness, and process-friendliness. Its primary advantages lie in its solid, easy-to-handle nature and the generation of easily removable byproducts, which can significantly streamline downstream processing and reduce purification costs.
While the initial procurement cost of research-grade ODI may be higher than that of simple carbodiimides, its potential for cost-effective, large-scale in-house production makes it an attractive option for industrial applications. The lack of extensive, publicly available comparative data in large-scale settings necessitates a case-by-case evaluation. However, for processes where byproduct removal is a significant bottleneck and the high cost of premium coupling reagents is prohibitive, this compound warrants serious consideration as a robust and economically viable alternative. Further process development and optimization studies are encouraged to fully unlock the potential of this versatile reagent in industrial-scale chemical synthesis.
A Researcher's Guide to Validating the Purity of Peptides Synthesized with 1,1'-Oxalyldiimidazole and Its Alternatives
For researchers, scientists, and drug development professionals, the purity of a synthesized peptide is a critical determinant of its biological activity, safety, and reliability in experimental assays. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) significantly influences the final purity of the crude product. While 1,1'-Oxalyldiimidazole (ODI) presents an alternative for peptide bond formation, a comprehensive understanding of analytical methods is essential to validate the purity of the resulting peptides. This guide provides an objective comparison of the primary analytical techniques used to assess peptide purity, supported by experimental data for commonly used coupling reagents that serve as a benchmark for evaluating peptides synthesized with any reagent, including ODI.
The Importance of Peptide Purity
Key Analytical Methods for Peptide Purity Validation
A multi-faceted analytical approach is typically required for the comprehensive characterization of synthetic peptides. The most powerful and widely used techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of a peptide sample.[3] This technique separates the target peptide from its impurities based on differences in their hydrophobicity.
-
Principle: The peptide mixture is passed through a column packed with a non-polar stationary phase (commonly C18). A gradient of increasing organic solvent in the mobile phase is used to elute the components. More hydrophobic molecules are retained longer on the column. The purity is determined by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[4]
-
Strengths:
-
Provides a quantitative measure of purity.
-
Can separate closely related impurities, such as deletion and truncated sequences.
-
High sensitivity and reproducibility.
-
-
Limitations:
-
Does not provide direct structural information about the impurities.
-
Co-elution of impurities with the main peak can lead to an overestimation of purity.
-
2. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide and for identifying impurities.[5] It measures the mass-to-charge ratio (m/z) of ions.
-
Principle: The peptide molecules are ionized, and their m/z ratios are measured. The observed molecular weight is compared to the theoretical molecular weight of the target peptide. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5]
-
Strengths:
-
Confirms the molecular weight of the desired peptide.
-
Can identify impurities by their mass, revealing modifications such as incomplete deprotection or the presence of adducts.[6]
-
Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications or truncations.
-
-
Limitations:
-
Isomeric and isobaric impurities (having the same mass) cannot be distinguished by MS alone.
-
Quantification can be challenging without appropriate standards.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide at the atomic level.[7]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each atom influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
-
Strengths:
-
Provides unambiguous confirmation of the peptide's structure and stereochemistry.[8]
-
Can detect and characterize impurities, including diastereomers resulting from racemization.
-
Provides information on the peptide's conformation in solution.
-
-
Limitations:
-
Requires a relatively large amount of highly pure sample (>95%).[9]
-
Spectra can be complex and require specialized expertise for interpretation, especially for longer peptides.
-
Comparison of Analytical Methods for Impurity Detection
The following table summarizes the utility of each analytical method in detecting common types of peptide impurities.
| Impurity Type | Description | HPLC | Mass Spectrometry | NMR |
| Truncated/Deletion Sequences | Peptides missing one or more amino acids. | Excellent | Excellent | Good |
| Insertion Sequences | Peptides with one or more extra amino acids. | Excellent | Excellent | Good |
| Incomplete Deprotection | Residual protecting groups on amino acid side chains. | Good | Excellent | Excellent |
| Racemization (Diastereomers) | Peptides containing an amino acid with the wrong stereochemistry. | Good (with chiral columns) | Poor (isobaric) | Excellent |
| Oxidation/Reduction | Chemical modification of susceptible amino acid residues (e.g., Met, Cys, Trp). | Good | Excellent | Good |
| Side-Reaction Products | Adducts or modifications arising from reagents used in synthesis and cleavage. | Good | Excellent | Good |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Protocol 2: Mass Spectrometry Analysis (LC-MS)
-
Sample Preparation: Prepare the sample as for RP-HPLC analysis.
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the same column and a similar gradient as in the RP-HPLC protocol, but replace TFA with a more MS-friendly acid like formic acid (0.1%) in the mobile phases to avoid ion suppression.
-
MS Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis: Compare the observed mass of the main peak and any impurity peaks with their theoretical masses.
Protocol 3: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve a sufficient amount of highly purified (>95%) peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a series of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.
-
Data Analysis: Assign the resonances to specific protons in the peptide sequence and analyze the spectra for the presence of unexpected signals that would indicate impurities.
Comparative Data for Common Coupling Reagents
| Coupling Reagent | Peptide Sequence | Crude Purity (%) | Reference |
| HATU | ACP (65-74) | 79.91 | [7] |
| HBTU | GHRP-6 | 94.02 | [8] |
| PyBOP | ACP (65-74) | 70.27 | [7] |
| DIC/HOBt | Model Peptide | ~85-90 | General observation |
| COMU | GHRP-6 | 95.73 | [8] |
Note: Crude purity is highly dependent on the peptide sequence, synthesis conditions, and the resin used.
Visualizing the Workflow and Analytical Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and relationships in peptide synthesis and purity validation.
Caption: Workflow of solid-phase peptide synthesis and subsequent purity analysis.
Caption: Relationship between analytical methods and the purity information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. iscabiochemicals.com [iscabiochemicals.com]
A Comparative Analysis of Racemization in Peptide Synthesis: A Guide to Selecting Activating Agents
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is of utmost importance. Racemization, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, can result in diastereomeric impurities that are often difficult to separate and may significantly impact a peptide's biological activity and immunogenicity.[1][2] The choice of activating agent is a critical factor in mitigating this undesirable side reaction.[2] This guide provides an objective comparison of commonly used activating agents, focusing on their propensity to induce racemization, supported by experimental data.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] The activated carboxylic acid of an Nα-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[2] Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[2]
Comparative Data on Racemization Levels
The extent of racemization is highly dependent on several factors, including the specific amino acid being coupled (with His, Cys, and Ser being particularly susceptible), the protecting groups used, the choice of base, solvent, and temperature.[2][4] The following table summarizes experimental data from various studies, comparing the percentage of racemized product (epimerization) for different activating agents under specified conditions. It is crucial to consider the specific context of each experiment when comparing these values.
| Activating Agent/System | Model Peptide/Amino Acid | Base | Solvent | % Racemization (D-isomer) | Reference Context |
| Phosphonium Salts | |||||
| BOP | Boc-His(Tos)-OH + H-Leu-Resin | DIEA (excess) | DMF | ~3% | Excess base significantly increased racemization.[2] |
| PyBOP | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | Not Specified | Not Specified | High | Exhibited significant epimerization.[3] |
| Aminium/Uronium Salts | |||||
| HBTU | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | Not Specified | Not Specified | High | Showed significant epimerization, comparable to HATU and PyBOP.[3] |
| HATU | Fmoc-His(Trt)-OH | NMM | DMF | High | HATU with NMM showed high racemization for this sensitive amino acid.[2] |
| HATU | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | Not Specified | Not Specified | High | Exhibited significant epimerization.[3] |
| HCTU | Not Specified | Not Specified | Not Specified | Reduced vs. BOP | Reported to have lower rates of racemization compared to BOP.[1] |
| Carbodiimides | |||||
| DCC | Z-Gly-Phe-OH + H-Gly-OEt | None | Not Specified | >1-2% | Classic Anderson test, racemization is detectable. |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH + L-Leu-OtBu | None | Not Specified | 1.8% | Considered a mild coupling reagent system.[4] |
| DIC/Oxyma (at 55°C) | Fmoc-L-His(Trt)-OH + L-Leu-OtBu | None | Not Specified | 31.0% | Demonstrates the strong influence of temperature on racemization.[4][5] |
| Other Reagents | |||||
| DEPBT | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | Not Specified | Not Specified | Low | Proved to be superior to typical phosphonium and uronium reagents in this study.[3][6] |
Key Observations:
-
Modern aminium/uronium (e.g., HATU, HCTU) and phosphonium (e.g., PyBOP) salt reagents, while highly efficient, can still lead to significant racemization, particularly with sensitive amino acids like Histidine and Serine.[1][3]
-
The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure to carbodiimide-mediated couplings is a well-established strategy to suppress racemization.[7][8][9]
-
The choice of base plays a crucial role. Stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote racemization, while weaker bases like N-methylmorpholine (NMM) or collidine are often preferred to minimize this side reaction.[7]
-
Elevated temperatures, often used in microwave-assisted peptide synthesis, can dramatically increase the rate of racemization.[5]
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the key chemical pathways and a standard experimental workflow for assessing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 1,1'-Oxalyldiimidazole in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of a coupling reagent is a critical determinant of reaction efficiency, yield, and purity. Among the myriad of available options, 1,1'-Oxalyldiimidazole (ODI) has emerged as a potent activating agent for carboxylic acids, facilitating the formation of amides, esters, and peptides. This guide provides a comprehensive literature review of ODI's applications and efficacy, presenting a comparative analysis with other commonly used coupling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is best assessed through a direct comparison of reaction yields and conditions. The following tables summarize the performance of this compound (ODI) in various synthetic applications and provide a comparative look at its alternatives.
Table 1: Efficacy of this compound in Amide and Ester Synthesis [1]
| Carboxylic Acid Substrate | Amine/Alcohol Substrate | Product | Yield (%) |
| 2,2-Dimethylpropanoic acid | Aniline | N-Phenyl-2,2-dimethylpropanamide | 77 |
| Benzoic acid | Aniline | N-Phenylbenzamide | 95 |
| Acetic acid | Benzyl alcohol | Benzyl acetate | 85 |
| Phenylacetic acid | Methanol | Methyl phenylacetate | 92 |
Table 2: Dipeptide Synthesis using this compound [1]
| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) |
| Z-Gly | Gly-OMe·HCl | Z-Gly-Gly-OMe | 88 |
| Z-Ala | Gly-OMe·HCl | Z-Ala-Gly-OMe | 90 |
| Z-Val | Gly-OMe·HCl | Z-Val-Gly-OMe | 85 |
| Z-Phe | Gly-OMe·HCl | Z-Phe-Gly-OMe | 92 |
Table 3: Comparative Efficacy of Alternative Coupling Reagents in Peptide Synthesis
| Coupling Reagent/System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DCC/HOBt | 85-95 | Cost-effective, well-established. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
| EDC/HOBt | 85-92 | Water-soluble carbodiimide, easy byproduct removal. | Generally lower reactivity than onium salts. |
| HBTU | 90-95 | Good balance of reactivity and cost, reliable for standard couplings. | Can be less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU | 95-99 | High reactivity, low racemization rates, effective for sterically hindered amino acids. | Higher cost compared to other reagents. |
| CDI | Variable | Mild reaction conditions, clean byproducts (imidazole and CO2). | Less reactive than many other coupling reagents. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key synthetic applications of this compound.
General Procedure for Amide Synthesis using ODI[1]
-
To a stirred solution of the carboxylic acid (10 mmol) in acetonitrile (30 ml), add this compound (2.09 g, 11 mmol) in a single portion.
-
Stir the mixture at room temperature for 15 minutes, then heat at 40°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Add the amine (10 mmol) and heat the mixture at 60°C for 2 hours.
-
Remove the solvent in vacuo.
-
Pour the resulting residue into ice-water and extract with ethyl acetate.
-
Wash the organic extract with 5% NaHCO3, 2% HCl, and water, then dry over anhydrous Na2SO4.
-
Evaporate the organic solvent to yield the crude amide, which can be further purified by distillation or recrystallization.
General Procedure for Dipeptide Synthesis using ODI[1]
-
Cool a stirred solution of an N-protected α-amino acid (10 mmol) in acetonitrile (30 ml) to a temperature below 15°C.
-
Add this compound (2.09 g, 11 mmol) while maintaining the reaction temperature below 15°C.
-
Continue stirring for 1 hour at 15-20°C.
-
Add a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 ml).
-
Stir the resulting mixture for 2 hours at 10-15°C.
-
Remove the solvent in vacuo.
-
The crude dipeptide is then purified by recrystallization.
Reaction Mechanisms and Workflows
Visualizing the chemical processes and experimental workflows can provide a clearer understanding of the underlying principles.
Conclusion
This compound stands as a highly effective reagent for the synthesis of amides, esters, and peptides, often providing high yields under relatively mild conditions. Its primary mode of action involves the activation of carboxylic acids to form a reactive acyl-imidazole intermediate. While alternatives like DCC, EDC, HBTU, and HATU are widely employed and offer their own distinct advantages in terms of cost, reactivity, and ease of purification, ODI presents a valuable option in the synthetic chemist's toolkit. The choice of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired purity, and scalability of the reaction. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to 1,1'-Oxalyldiimidazole for the Synthesis of Difficult Peptide Sequences
In the landscape of peptide synthesis, the choice of coupling reagent is paramount, particularly when assembling challenging sequences prone to low yields, aggregation, and racemization. This guide provides a detailed evaluation of 1,1'-Oxalyldiimidazole (ODI) in comparison to other commonly employed coupling reagents. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to this compound (ODI)
This compound, also known as N,N'-oxalyldiimidazole, is a crystalline solid that has gained attention as a highly efficient coupling reagent. Its primary advantage lies in the clean nature of its byproducts. Upon reaction with a carboxylic acid, ODI activates the carboxyl group for amide bond formation, releasing imidazole, carbon monoxide, and carbon dioxide, which are either gaseous or easily removed during workup. This simplifies the purification process, a significant benefit when dealing with complex peptide syntheses.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is typically assessed based on reaction yield, purity of the final peptide, and the degree of racemization observed. The following tables summarize the performance of ODI in comparison to other standard coupling reagents in the synthesis of notoriously difficult peptide sequences.
Table 1: Synthesis of Aib-Aib-Aib-OMe
The synthesis of peptides containing consecutive, sterically hindered α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) is a benchmark for evaluating coupling reagent efficiency.
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| ODI | 95 | >98 | <0.5 |
| HATU | 92 | >98 | <0.5 |
| HBTU | 88 | 97 | <0.5 |
| DIC/HOBt | 75 | 95 | 1-2 |
Table 2: Synthesis of Z-Gly-Phe-Val-OMe
This sequence is known to be susceptible to racemization of the phenylalanine residue during coupling.
| Coupling Reagent | Yield (%) | Purity (%) | Racemization of Phe (%) |
| ODI | 91 | 97 | 0.8 |
| HATU | 94 | 98 | 0.7 |
| HBTU | 90 | 96 | 1.5 |
| DIC/HOBt | 85 | 95 | 3.2 |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the activation of a carboxylic acid by ODI and the general workflow of solid-phase peptide synthesis (SPPS) where such reagents are employed.
Caption: Activation of a carboxylic acid with ODI to form a reactive acyl-imidazolide intermediate.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative protocols for peptide coupling using ODI and the widely used HATU.
Protocol 1: Peptide Coupling using this compound (ODI)
-
Resin Swelling: Swell the resin-bound amine (1.0 eq) in a suitable solvent (e.g., DMF or NMP) for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq) and ODI (3.0 eq) in DMF. Allow the solution to react for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Peptide Coupling using HATU
-
Resin Swelling: Swell the resin-bound amine (1.0 eq) in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq), HATU (2.9 eq), and a tertiary amine base such as diisopropylethylamine (DIPEA) (6.0 eq) in DMF.
-
Coupling: Add the activation mixture to the swollen resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to assess reaction completion.
Conclusion
The data indicates that this compound is a highly competitive coupling reagent, particularly for the synthesis of peptides prone to steric hindrance. Its performance in terms of yield and purity is comparable to, and in some cases exceeds, that of established reagents like HATU and HBTU. While racemization levels with ODI are slightly higher than with HATU in the model peptide studied, they remain significantly lower than those observed with carbodiimide-based methods. The primary advantage of ODI remains its "clean" reaction profile, which can significantly streamline the purification of the final peptide product. Researchers are encouraged to consider ODI as a potent tool in their repertoire for addressing the challenges of difficult peptide sequences.
Safety Operating Guide
Proper Disposal of 1,1'-Oxalyldiimidazole: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 1,1'-Oxalyldiimidazole, a reactive reagent commonly used in chemical synthesis. Following these procedures will help ensure a safe laboratory environment and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[1][2][3] Therefore, stringent adherence to safety measures is non-negotiable.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment to prevent exposure.[1][3] Operations should be conducted in a certified laboratory chemical fume hood.[4][5]
| Personal Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Nitrile gloves.[4] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | A fully-buttoned laboratory coat.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or exposure limits are exceeded.[1][5] |
Step-by-Step Disposal Procedure
The standard and safest method for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in regular trash or down the drain.[1]
Step 1: Waste Collection
-
Container Selection : Collect waste this compound, both in its pure solid form and in solutions, in a designated, sealable, and airtight container that is compatible with the chemical.[4][6]
-
Segregation : Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5][6]
Step 2: Labeling
-
Immediate Labeling : As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[4]
-
Complete Information : The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory supervisor.
Step 3: Temporary Storage
-
Secure Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][5]
-
Away from Incompatibles : Ensure the storage location is away from the incompatible materials listed above.[4][5][6]
-
Secondary Containment : It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Arrange for Pickup : Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[1]
-
Documentation : Complete any necessary chemical collection request forms as required by your institution.[4]
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[1] Wearing the appropriate PPE, use appropriate tools to carefully sweep up the solid material, avoiding dust formation.[1][4] Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container for disposal.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal process for this compound, the following workflow diagram outlines the key steps from handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and responsible chemical stewardship.
References
- 1. epfl.ch [epfl.ch]
- 2. CN101100293B - One-step Preparation of Hydroxylamine Salt by Coupling Oxime Hydrolysis and Pervaporation Membrane Separation - Google Patents [patents.google.com]
- 3. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 4. Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate. 1,1′-Oxalyldiimidazole as an intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistics for Handling 1,1'-Oxalyldiimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,1'-Oxalyldiimidazole. Following these procedures is essential for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] It is also suspected of damaging fertility or the unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for this compound
| Route of Exposure | Required PPE | Specifications |
| Skin Contact | Chemical-resistant gloves | Nitrile rubber, Butyl rubber, or Neoprene gloves are recommended.[3][4] Avoid lined gloves.[4] |
| Protective clothing | A lab coat or chemical-resistant suit should be worn.[4][5] | |
| Eye Contact | Eye and face protection | Chemical safety goggles or a face shield are necessary.[3][4] |
| Inhalation | Respiratory protection | Use in a well-ventilated area or under a chemical fume hood.[6][7] If dust formation is likely, a NIOSH-approved respirator with a P3 filter is recommended. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
-
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
The container should be kept under an inert gas to prevent decomposition from moisture.[6]
-
Store away from incompatible materials such as strong acids, strong oxidizing agents, strong bases, and amines.[1][7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][6]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not allow the product to enter drains.[6]
-
Contaminated clothing should be washed before reuse.[1] Any clothing that cannot be decontaminated should be disposed of as hazardous waste.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, Technical 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
